Product packaging for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one(Cat. No.:CAS No. 117038-39-8)

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Numéro de catalogue: B169140
Numéro CAS: 117038-39-8
Poids moléculaire: 234.32 g/mol
Clé InChI: RFGUKOKQKYFARZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a synthetic compound based on the 4(3H)-quinazolinone scaffold, a structure recognized as a privileged framework in drug and agrochemical discovery . This scaffold is a functional benzopyrimidone alkaloid structure known for its wide range of interesting biological activities, which include anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal properties . The 2-mercapto substitution on the quinazolinone core is a key functional group that has been utilized in the design of novel bioactive molecules, such as potent inhibitors targeting tumor-associated carbonic anhydrases (CA), specifically isoforms hCA IX and XII, which are validated targets for hypoxic tumors . The 4(3H)-quinazolinone scaffold is noted for its functional flexibility and modifiability, where substitutions at different positions, such as the isobutyl group at the N-3 position in this compound, are critical for modulating biological activity, selectivity, and physicochemical properties . Researchers investigating type II multi-kinase inhibitors or exploring structure-activity relationships (SAR) in various therapeutic areas may find this compound a valuable intermediate or lead structure . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2OS B169140 3-Isobutyl-2-mercapto-3H-quinazolin-4-one CAS No. 117038-39-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGUKOKQKYFARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350011
Record name 3-Isobutyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117038-39-8
Record name 3-Isobutyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one. The document consolidates available data on its characteristics and provides a framework for its experimental handling and investigation.

Core Chemical Properties

This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2][3][4][5] The structure is characterized by a quinazolinone core with an isobutyl group at the N3 position and a mercapto group at the C2 position.

Table 1: Summary of Chemical Properties

Property Value Source
Molecular Formula C₁₂H₁₄N₂OS PubChem[6]
Molecular Weight 234.32 g/mol PubChem[6]
IUPAC Name 3-isobutyl-2-sulfanylidene-1,2-dihydroquinazolin-4-one PubChem[6]
CAS Number 13906-06-4 -
Physical State Solid (predicted) -
Melting Point >300 °C (for parent 2-mercapto-4(3H)-quinazolinone) Sigma-Aldrich

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a well-established route for quinazolinone synthesis. The most common approach involves the cyclocondensation of an anthranilic acid derivative with an appropriate isothiocyanate.

General Synthesis Protocol

A plausible and widely used method involves the reaction of anthranilic acid with isobutyl isothiocyanate. This reaction typically proceeds in a suitable solvent and may be heated to facilitate cyclization.

Materials:

  • Anthranilic acid

  • Isobutyl isothiocyanate

  • Ethanol or similar high-boiling solvent

  • Triethylamine (as a base, optional)

Procedure:

  • Dissolve anthranilic acid (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add isobutyl isothiocyanate (1.1 equivalents) to the solution. If desired, a catalytic amount of triethylamine can be added.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified this compound.

G A Anthranilic Acid C Reaction Vessel (Ethanol, Reflux) A->C B Isobutyl Isothiocyanate B->C D Cyclocondensation C->D + Heat E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Final Product: This compound G->H

Synthetic workflow for this compound.

Biological Activity and Potential Applications

Quinazolin-4(3H)-one derivatives are recognized for their significant and diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3][5] Analogues structurally similar to this compound have shown potent activity as kinase inhibitors.

Kinase Inhibition

A series of quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against multiple tyrosine protein kinases, which are critical in cancer cell signaling.[1] Compounds with similar structures have demonstrated potent inhibition of key kinases involved in tumor growth and proliferation.

Table 2: Inhibitory Activity of Structurally Related Quinazolin-4(3H)-ones

Compound ID Target Kinase IC₅₀ (µM) Reference
Analogue 2i CDK2 0.173 ± 0.012 [1]
Analogue 3i CDK2 0.177 ± 0.032 [1]
Analogue 2i HER2 0.128 ± 0.024 [1]
Analogue 3g HER2 0.112 ± 0.016 [1]
Analogue 2i EGFR 0.097 ± 0.019 [1]
Analogue 3h EGFR 0.128 ± 0.016 [1]

(Note: The specific IC₅₀ for this compound is not explicitly available in the cited literature but is inferred from closely related analogues.)

These data suggest that this compound is a promising candidate for investigation as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these pathways can disrupt the cell cycle and signal transduction pathways that are often dysregulated in cancer.

Mechanism of Action: EGFR/HER2 Inhibition

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and migration. Quinazolinone-based molecules can act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events necessary for signal propagation.[1]

G cluster_membrane Cell Membrane cluster_pathway EGFR EGFR/HER2 RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one Inhibitor->EGFR Inhibits

Potential mechanism of action via EGFR/HER2 kinase inhibition.
Protocol for In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method to assess the inhibitory activity of the title compound against a target kinase like EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

  • ADP-Glo™ Kinase Assay kit or similar detection system

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate, and the diluted test compound.

  • Add the recombinant EGFR enzyme to each well (except for negative controls) and briefly incubate.

  • Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent from the assay kit (e.g., ADP-Glo™ Reagent), which terminates the kinase reaction and depletes the remaining ATP.

  • Add the second detection reagent (Kinase Detection Reagent) to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

  • The light output is proportional to the ADP generated and reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC₅₀ value by plotting the data.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This document outlines the synthetic route, spectroscopic characterization, and potential biological relevance of this specific derivative.

Chemical Structure and Properties

This compound possesses a core quinazolinone structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. In this derivative, the nitrogen at position 3 is substituted with an isobutyl group, and the carbon at position 2 bears a mercapto group. The presence of the thione group (C=S) and the amide group within the heterocyclic ring are key features that influence its chemical properties and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂OSPubChem[1]
Molecular Weight 234.32 g/mol PubChem[1]
IUPAC Name 3-isobutyl-2-sulfanylidene-1H-quinazolin-4-onePubChem[1]
CAS Number 874971-55-4PubChem[1]

Synthesis

The synthesis of this compound can be achieved through a well-established route for 2-mercapto-3-substituted-quinazolin-4-ones. A common and efficient method involves a two-step, one-pot reaction starting from isatoic anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isatoic anhydride

  • Isobutylamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • A solution of isatoic anhydride (1 mmol) and isobutylamine (1 mmol) in 10 ml of ethanol is stirred at reflux for 3 hours. This initial step leads to the formation of the intermediate, N-isobutyl-2-aminobenzamide.

  • To the reaction mixture, a solution of potassium hydroxide (1 mmol) in a minimal amount of water is added, followed by the dropwise addition of carbon disulfide (2 mmol).

  • The reaction mixture is then stirred at reflux for an additional 3 hours.

  • After cooling to room temperature, the reaction mixture is poured into 20 ml of cold water.

  • The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to yield this compound.

This protocol is a general procedure adapted from the synthesis of similar 2-mercapto-3-substituted-quinazolin-4-ones.

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Intermediate N-Isobutyl-2-aminobenzamide (in situ) Isatoic_Anhydride->Intermediate Reflux in EtOH Isobutylamine Isobutylamine Isobutylamine->Intermediate Product 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one Intermediate->Product Reflux CS2_KOH CS₂ / KOH CS2_KOH->Product

A generalized synthetic workflow for this compound.

Structure Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the aromatic protons of the quinazolinone ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, including the characteristic shifts for the carbonyl and thione carbons.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.2 - 8.2m4HAr-H
N-CH₂~4.0d2HN-CH₂-CH(CH₃)₂
CH~2.2m1HN-CH₂-CH(CH₃)₂
CH₃~0.9d6HN-CH₂-CH(CH₃)₂
¹³C NMR Chemical Shift (δ, ppm) Assignment
C=S~175C2
C=O~160C4
Aromatic Carbons115 - 147Ar-C
N-CH₂~50N-CH₂-CH(CH₃)₂
CH~28N-CH₂-CH(CH₃)₂
CH₃~20N-CH₂-CH(CH₃)₂

Note: The predicted chemical shifts are based on data from similar quinazolinone structures and may vary slightly in an experimental setting.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200MediumN-H stretch (thiolactam tautomer)
3100 - 3000MediumAromatic C-H stretch
2960 - 2870MediumAliphatic C-H stretch
~1670StrongC=O stretch (amide)
~1610, ~1470MediumC=C stretch (aromatic)
~1250StrongC=S stretch (thione)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M+H]⁺235.0905
[M+Na]⁺257.0724

Potential Biological Activity and Signaling Pathways

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3][4] Many quinazolinone-based compounds exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.

While the specific biological activity of this compound has not been extensively reported, its structural similarity to known kinase inhibitors suggests that it may also target such pathways. For instance, many quinazolinone derivatives are known to be inhibitors of tyrosine kinases, which are crucial for cell growth and proliferation.[1][5]

Kinase_Inhibition_Pathway cluster_cell Cell cluster_pathway Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Quinazolinone 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one Quinazolinone->Receptor Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression

A representative signaling pathway potentially targeted by quinazolinone derivatives.

Conclusion

The structural elucidation of this compound can be systematically achieved through established synthetic methods and a combination of modern spectroscopic techniques. While specific experimental data for this molecule is sparse in the literature, its structural features can be reliably predicted based on a wealth of data for analogous compounds. The quinazolinone core suggests that this molecule may possess interesting biological activities, warranting further investigation for its potential as a therapeutic agent. This guide provides a foundational framework for researchers and scientists working on the synthesis, characterization, and evaluation of novel quinazolinone derivatives.

References

The Ascendancy of Quinazolinones: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically successful drugs. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of quinazolinone derivatives, with a focus on their therapeutic applications.

Discovery and Significance

The journey of quinazolinones in medicine began with the isolation of the alkaloid vasicine from the plant Adhatoda vasica, which exhibited bronchodilatory and uterotonic activities. However, it was the synthetic derivative, methaqualone, with its potent hypnotic and sedative properties, that brought the quinazolinone core to the forefront of pharmaceutical research.[1] Since then, extensive research has unveiled a wide spectrum of biological activities associated with this versatile scaffold, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3][4] The adaptability of the quinazolinone ring system for chemical modification has allowed for the fine-tuning of its pharmacological properties, making it a "privileged structure" in drug discovery. Several FDA-approved drugs, such as the anticancer agents gefitinib and erlotinib, are based on the quinazolinone framework, underscoring its therapeutic significance.[5]

Synthetic Strategies

The synthesis of the quinazolinone core and its derivatives can be achieved through various classical and modern organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic ring.

Niementowski Synthesis

A widely employed method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction. This involves the condensation of anthranilic acid with an appropriate amide. The reaction is typically carried out at elevated temperatures.

Experimental Protocol: General Niementowski Synthesis of 4(3H)-Quinazolinones

A mixture of anthranilic acid (1.0 eq.) and the corresponding amide (1.2 eq.) is heated at 130-150 °C for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is triturated with a saturated sodium bicarbonate solution to remove any unreacted anthranilic acid. The crude product is then collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 4(3H)-quinazolinone.

From N-Acylanthranilic Acids

Another common approach involves the cyclization of N-acylanthranilic acids. These intermediates can be readily prepared by the acylation of anthranilic acid. Subsequent reaction with ammonia or a primary amine leads to the formation of the quinazolinone ring.

Experimental Protocol: Synthesis of 2-Substituted-4(3H)-Quinazolinones from N-Acylanthranilic Acid

To a solution of N-acylanthranilic acid (1.0 eq.) in a suitable solvent such as acetic anhydride, is added a primary amine (1.1 eq.). The mixture is refluxed for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and purified by recrystallization.

Microwave-Assisted Synthesis

Modern synthetic techniques, such as microwave irradiation, have been successfully applied to the synthesis of quinazolinone derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

A mixture of isatoic anhydride (1.0 eq.), a primary amine (1.2 eq.), and an aldehyde (1.0 eq.) in a solvent such as acetonitrile:water (1:1) is subjected to microwave irradiation at a specified temperature and power for a short duration (e.g., 5-20 minutes). After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired product.[6]

Key Derivatives and Biological Activities

The versatility of the quinazolinone scaffold has led to the discovery of numerous derivatives with a wide array of biological activities.

Anticancer Activity

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds targeting key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of Selected Quinazolinone Derivatives

CompoundTargetCell LineIC50 (µM)Reference
GefitinibEGFRA549 (Lung)0.015[7]
ErlotinibEGFRPC-9 (Lung)0.002[7]
LapatinibEGFR/HER2BT474 (Breast)0.01[8]
VandetanibVEGFR/EGFRCalu-6 (Lung)0.04[8]
Compound 7n -A549 (Lung)7.36[2]
Compound 7n -PC-3 (Prostate)7.73[2]
Compound Q19 TubulinHT-29 (Colon)0.051[9]
Compound 11 TubulinVarious1.2[10]
Antimicrobial Activity

The quinazolinone nucleus is also a prominent feature in many compounds exhibiting potent antimicrobial activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
DeoxyvasicinoneP. aeruginosa32[5]
Compound 4 C. albicans32[5]
Compound 9 A. niger64[5]
Pyrrolidine derivative 16 S. aureus0.5[11]
Morpholine analogue 29 B. subtilis0.5[11]
Anti-inflammatory Activity

Several quinazolinone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

CompoundTargetIC50 (µM)Reference
Compound 12 (ortho-chloro derivative)α-glucosidase57.81[7]
Pyrazolo[1,5-a]quinazoline 13i NF-κB< 50[11][12]
Pyrazolo[1,5-a]quinazoline 16 NF-κB< 50[11][12]

Mechanisms of Action and Signaling Pathways

The diverse biological effects of quinazolinone derivatives stem from their ability to interact with a variety of molecular targets and modulate key cellular signaling pathways.

Inhibition of Tyrosine Kinases

A primary mechanism of anticancer activity for many quinazolinone derivatives is the inhibition of protein tyrosine kinases (TKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play crucial roles in cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Disruption of Tubulin Polymerization

Certain quinazolinone derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis.[4][10]

Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M Phase) Polymerization->CellCycleArrest Quinazolinone Quinazolinone Derivative Quinazolinone->Polymerization Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by quinazolinone derivatives.

Modulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some quinazolinone derivatives have been shown to inhibit key components of this pathway, leading to a reduction in tumor cell viability.[8][13][14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibition Quinazolinone->Akt Inhibition Quinazolinone->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazolinone derivatives.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable chemical diversity make it an attractive starting point for drug design campaigns. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel mechanisms of action and the application of quinazolinone-based compounds to a broader range of diseases represent exciting avenues for future investigation. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will undoubtedly accelerate the discovery and optimization of the next generation of quinazolinone-based drugs.[2][3][15][16][17]

References

The Pharmacological Profile of 2-Mercapto-quinazolin-4-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its various derivatives, 2-mercapto-quinazolin-4-ones have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profile of 2-mercapto-quinazolin-4-ones, encompassing their synthesis, diverse biological activities, mechanisms of action, and detailed experimental protocols for their evaluation.

Synthesis of 2-Mercapto-quinazolin-4-one Derivatives

The synthesis of the 2-mercapto-quinazolin-4-one core is typically achieved through the condensation of anthranilic acid with isothiocyanates. Green chemistry approaches, such as the use of deep eutectic solvents (DESs) or microwave-assisted synthesis, have been developed to improve reaction efficiency and reduce environmental impact.[1] Further derivatization at the thiol group (S-alkylation) allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds with distinct pharmacological properties.

General Synthetic Protocol:

A common synthetic route involves the reaction of anthranilic acid with an appropriate isothiocyanate in a suitable solvent, such as ethanol or a deep eutectic solvent like choline chloride:urea, often with heating.[1] The resulting 2-mercapto-quinazolin-4-one can then be further modified. For S-alkylation, the synthesized quinazolinone is treated with an alkyl or aryl halide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

Pharmacological Activities and Quantitative Data

2-Mercapto-quinazolin-4-one derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The following sections summarize the key findings and present quantitative data for each activity.

Anticancer Activity

Derivatives of 2-mercapto-quinazolin-4-one have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of 2-Mercapto-quinazolin-4-one Derivatives

Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
2-((2-Oxo-2-phenylethyl)thio)quinazolinonehCA IX (Carbonic Anhydrase)Enzyme Inhibition0.0407[2]
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)quinazolinonehCA IX (Carbonic Anhydrase)Enzyme Inhibition0.008[2]
2-((2-Oxo-2-phenylethyl)thio)quinazolinonehCA XII (Carbonic Anhydrase)Enzyme Inhibition0.013[2]
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)quinazolinonehCA XII (Carbonic Anhydrase)Enzyme Inhibition0.0108[2]
Various 2-substituted-mercapto-quinazolin-4-onesDihydrofolate Reductase (DHFR)Enzyme Inhibition4-8 times more active than methotrexate[3]
Schiff base derivativesHeLa, MCF-7Cytotoxicity-[4]
Antimicrobial Activity

The antimicrobial properties of these compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Antimicrobial Activity of 2-Mercapto-quinazolin-4-one Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
Thioester derivativesStaphylococcus aureusBroth Microdilution-[5]
Thioester derivativesPseudomonas aeruginosaBroth Microdilution-[5]
Thioester derivativesBacillus subtilisBroth Microdilution-[5]
2-{[3-Oxo-3-(alkyl/aryl-1-yl)alkyl]thio}-3-substituted quinazolin-4(3H)-onesPseudomonas aeruginosaAgar Well Diffusion-[6]
2-{[3-Oxo-3-(alkyl/aryl-1-yl)alkyl]thio}-3-substituted quinazolin-4(3H)-onesEscherichia coliAgar Well Diffusion-[6]
2-{[3-Oxo-3-(alkyl/aryl-1-yl)alkyl]thio}-3-substituted quinazolin-4(3H)-onesBacillus subtilisAgar Well Diffusion-[6]
2-{[3-Oxo-3-(alkyl/aryl-1-yl)alkyl]thio}-3-substituted quinazolin-4(3H)-onesStaphylococcus aureusAgar Well Diffusion-[6]
2-Thioxobenzo[g]quinazolin-4(3H)-one derivativesGram-positive & Gram-negative bacteriaAgar Well DiffusionPotent activity[7]
Anti-inflammatory Activity

Several 2-mercapto-quinazolin-4-one derivatives have exhibited potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of 2-Mercapto-quinazolin-4-one Derivatives

Compound/DerivativeEnzymeAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Substituted 2-mercapto-4(3H)-quinazolinone (Cmpd 15)COX-2In vitro0.70>142.9
Substituted 2-mercapto-4(3H)-quinazolinone (Cmpd 11)COX-2In vitro->50
Substituted 2-mercapto-4(3H)-quinazolinone (Cmpd 17)COX-2In vitro->50
Celecoxib (Reference)COX-2In vitro0.30>333
Antiviral Activity

The antiviral potential of quinazolinone derivatives has been explored against a variety of viruses, including Zika, Dengue, and Influenza viruses.

Table 4: Antiviral Activity of 2-Mercapto-quinazolin-4-one Derivatives

Compound/DerivativeVirusAssayEC50 / IC50Reference
2,3,6-trisubstituted quinazolinone (Cmpd 27)Zika Virus (ZIKV)Viral Replication100 nM (EC50)[8]
2-Methylquinazolin-4(3H)-oneInfluenza A VirusAntiviral Assay23.8 µg/mL (IC50)[9]
Quinazolinone Schiff base derivativesTobacco Mosaic Virus (TMV)Antiviral BioassayGood activity[10]

Mechanisms of Action and Signaling Pathways

The diverse pharmacological activities of 2-mercapto-quinazolin-4-ones stem from their ability to interact with various biological targets.

Anticancer Mechanisms

The anticancer effects are mediated through multiple pathways:

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes vital for cancer cell growth and survival.

    • Carbonic Anhydrase (CA) Inhibition: Specifically, isoforms CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, are targeted.[2]

    • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is crucial for nucleotide synthesis, and its inhibition disrupts DNA replication and cell division.[3]

  • Receptor Tyrosine Kinase (RTK) Inhibition:

    • EGFR and VEGFR-2 Inhibition: These receptors are key players in cell proliferation, angiogenesis, and metastasis. Their inhibition by quinazolinone derivatives can halt tumor growth and spread.

anticancer_mechanism cluster_enzyme Enzyme Inhibition cluster_rtk RTK Inhibition cluster_downstream Downstream Effects MQ 2-Mercapto-quinazolin-4-one DHFR DHFR MQ->DHFR Inhibits CA Carbonic Anhydrase (CA IX, CA XII) MQ->CA Inhibits EGFR EGFR MQ->EGFR Inhibits VEGFR2 VEGFR-2 MQ->VEGFR2 Inhibits DNA_synthesis Inhibition of DNA Synthesis DHFR->DNA_synthesis Proliferation Inhibition of Proliferation EGFR->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Apoptosis Induction of Apoptosis Proliferation->Apoptosis

Caption: Anticancer mechanisms of 2-mercapto-quinazolin-4-ones.

Antimicrobial Mechanisms

The antibacterial action of these compounds is often attributed to the inhibition of essential bacterial enzymes. One key target is DNA gyrase , an enzyme responsible for supercoiling bacterial DNA, a process vital for DNA replication and repair. Its inhibition leads to bacterial cell death.

antimicrobial_mechanism MQ 2-Mercapto-quinazolin-4-one DNA_gyrase Bacterial DNA Gyrase MQ->DNA_gyrase Inhibits Supercoiling DNA Supercoiling DNA_gyrase->Supercoiling Catalyzes Cell_death Bacterial Cell Death DNA_gyrase->Cell_death Inhibition leads to Replication DNA Replication & Repair Supercoiling->Replication Replication->Cell_death

Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Anti-inflammatory Mechanisms

The anti-inflammatory effects are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.

anti_inflammatory_mechanism MQ 2-Mercapto-quinazolin-4-one COX2 COX-2 MQ->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Detailed Experimental Protocols

This section provides standardized protocols for the key assays used to evaluate the pharmacological profile of 2-mercapto-quinazolin-4-one derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

mic_assay_workflow start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum serial_dilution Prepare serial dilutions of compounds start->serial_dilution inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate 18-24h inoculate_plate->incubate determine_mic Determine MIC incubate->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Prostaglandin Measurement: After a specific incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

cox_inhibition_workflow start Start prepare_reagents Prepare COX enzyme and substrate start->prepare_reagents incubate_compound Incubate enzyme with test compound prepare_reagents->incubate_compound initiate_reaction Initiate reaction with arachidonic acid incubate_compound->initiate_reaction measure_pge2 Measure PGE2 production (ELISA) initiate_reaction->measure_pge2 analyze_data Calculate IC50 measure_pge2->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

2-Mercapto-quinazolin-4-ones represent a versatile and highly promising scaffold in drug discovery. Their synthetic accessibility and the wide range of achievable structural modifications have enabled the development of potent and selective inhibitors for various therapeutic targets. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development of this important class of compounds, ultimately leading to the discovery of novel and effective therapeutic agents for a multitude of diseases. Researchers are encouraged to utilize this information to design and synthesize new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

The Structure-Activity Relationship of Quinazolinones: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as potent therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurological disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinazolinones, focusing on their anticancer, antimicrobial, and anticonvulsant properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity of Quinazolinones

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their mechanisms of action are diverse, primarily targeting key proteins involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin.[1][2]

Structure-Activity Relationship of Anticancer Quinazolinones

The anticancer activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship studies have revealed several key features that govern their potency and selectivity.

  • Substitution at Position 2: The substituent at the 2-position plays a crucial role in modulating anticancer activity. Aromatic or heteroaromatic rings at this position are often associated with potent activity. For instance, the presence of a substituted phenyl ring can lead to significant cytotoxicity against various cancer cell lines.

  • Substitution at Position 3: The N-3 position is another critical point for modification. The introduction of various substituted aryl or alkyl groups can influence the compound's interaction with its biological target.

  • Substitutions on the Benzenoid Ring (Positions 5-8): Modifications on the fused benzene ring, particularly at positions 6 and 7, are vital for activity, especially for EGFR inhibitors. The presence of small, lipophilic groups or methoxy groups at these positions can enhance the binding affinity to the ATP-binding pocket of EGFR.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative quinazolinone derivatives against various cancer cell lines.

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1a -H-phenyl-HA549 (Lung)5.40[4]
1b -H-phenyl-HNCI-H1975 (Lung)0.548[4]
2a -Cl (at C6)-methyl-heteroarylL1210 (Leukemia)5.8[5]
2b -Cl (at C6)-methyl-heteroarylK562 (Leukemia)>50[5]
3a -H-thio-N-(3,4,5-trimethoxyphenyl)acetamide-benzylMDA-MB-231 (Breast)<10 nM[6]
3b -H-thio-N-(3,4,5-trimethoxyphenyl)acetamide-benzylHepG-2 (Liver)<10 nM[6]
4a -H-(4-fluorostyryl)-HMCF-7 (Breast)62[7]
5a -H-thiophenyl-HA431 (Skin)3.4[3]
Signaling Pathways Targeted by Anticancer Quinazolinones

Many potent anticancer quinazolinones function as EGFR tyrosine kinase inhibitors. They compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[8][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Quinazolinone Quinazolinone Inhibitor Quinazolinone->P Inhibits RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation

Fig. 1: EGFR Signaling Pathway Inhibition by Quinazolinones.

The PI3K/AKT pathway is another critical signaling cascade often dysregulated in cancer.[2][10] Some quinazolinone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and suppression of tumor growth.

PI3K_AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Fig. 2: PI3K/AKT Signaling Pathway Inhibition.

Antimicrobial Activity of Quinazolinones

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazolinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[1]

Structure-Activity Relationship of Antimicrobial Quinazolinones

The antimicrobial potency of quinazolinones is significantly influenced by the substituents on the heterocyclic ring.

  • Positions 2 and 3: Substitutions at these positions are critical. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for antimicrobial activity.[1]

  • Positions 6 and 8: The introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial efficacy.[1]

  • Position 4: Substitution at the 4th position, mainly with an amine or substituted amine, can also improve antimicrobial properties.[1]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.

Compound IDR1R2R3MicroorganismMIC (µg/mL)Reference
6a -H-hydrazinyl-HS. aureus4[11]
6b -H-hydrazinyl-HE. coli4[11]
6c -H-hydrazinyl-HC. albicans2[11]
7a -H-(1-(thiophen-2-yl)ethylidene)hydrazinyl-HS. aureus8[11]
7b -H-(1-(thiophen-2-yl)ethylidene)hydrazinyl-HE. coli8[11]
8a -nitro (at C4)-pyrrolidine-HS. aureus0.5[12]
8b -nitro (at C4)-pyrrolidine-HB. subtilis0.5[12]
9a -H-various-HE. coli1.875[13]
9b -H-various-HP. mirabilis3.75[13]

Anticonvulsant Activity of Quinazolinones

Quinazolinone derivatives have been investigated for their potential as anticonvulsant agents, with some compounds showing promising activity in preclinical models of epilepsy.

Structure-Activity Relationship of Anticonvulsant Quinazolinones

The anticonvulsant properties of quinazolinones are closely linked to their structural features.

  • Substitution at Position 2 and 3: Modifications at the 2 and 3-positions of the quinazolinone ring are crucial for anticonvulsant activity. The presence of substituted aryl groups at these positions has been shown to be beneficial.

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Quantitative Data on Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) of representative quinazolinone derivatives in the maximal electroshock (MES) seizure test, a common preclinical model for generalized tonic-clonic seizures.

Compound IDR1R2Animal ModelED50 (mg/kg)Reference
10a -o-tolyl-methylMouse6.1[6]
10b -o-chlorophenyl-methylMouse8.1[6]
11a -various-variousMouse28.90[14]
11b -various-variousMouse47.38[14]

Experimental Protocols

Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A general and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a one-pot, three-component reaction.[15]

Synthesis_Workflow IsatoicAnhydride Isatoic Anhydride Reaction One-pot reaction (Solvent-free, 120-140°C) IsatoicAnhydride->Reaction Amine Amine (R1-NH2) Amine->Reaction Orthoester Orthoester (R2-C(OR)3) Orthoester->Reaction Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Reaction->Quinazolinone

Fig. 3: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.

Procedure:

  • A mixture of isatoic anhydride (1 mmol), an appropriate amine (1 mmol), and an orthoester (1.2 mmol) is heated at 120°C for 5 hours or irradiated in a microwave at 140°C for 20-30 minutes.[15]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Quinazolinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinazolinone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinazolinone derivatives (dissolved in DMSO)

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Prepare serial twofold dilutions of the quinazolinone derivatives in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum) well.

  • Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[20][21][22][23][24]

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal or ear-clip electrodes

  • Quinazolinone derivatives (formulated for administration, e.g., in a vehicle like 0.5% methylcellulose)

  • Positive control anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Administer the quinazolinone derivative or vehicle to groups of animals at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • At the time of peak drug effect (predetermined by pharmacokinetic studies), subject each animal to a supramaximal electrical stimulus through the electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The endpoint is the abolition of the tonic hindlimb extension.

  • Calculate the percentage of animals protected at each dose and determine the ED50 value (the dose that protects 50% of the animals from the tonic hindlimb extension).

Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide provide a framework for the rational design of new derivatives with enhanced potency and selectivity against cancer, microbial infections, and seizures. The detailed experimental protocols offer practical guidance for researchers to evaluate the biological activities of their synthesized compounds. Future research efforts should focus on exploring novel substitutions, understanding the molecular mechanisms of action in greater detail, and optimizing the pharmacokinetic properties of lead compounds to translate the promising in vitro and in vivo activities into clinically effective drugs.

References

Methodological & Application

Synthesis Protocol for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of isobutyl isothiocyanate from isobutylamine and carbon disulfide, followed by a cyclocondensation reaction with anthranilic acid. This application note includes a comprehensive experimental procedure, a summary of the required reagents and their properties, and expected characterization data based on analogous compounds. A workflow diagram is also provided for clarity.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for pharmaceutical research. The 2-mercapto-3-substituted quinazolin-4(3H)-one core, in particular, has been explored for various therapeutic applications. The isobutyl substituent at the N-3 position can influence the compound's lipophilicity and steric profile, potentially modulating its biological activity. This protocol outlines a reliable method for the preparation of this compound, providing researchers with a practical guide for its synthesis and characterization.

Data Presentation

ReagentChemical FormulaMolar Mass ( g/mol )Key Properties
IsobutylamineC₄H₁₁N73.14Colorless liquid, strong ammonia-like odor
Carbon DisulfideCS₂76.14Colorless to yellowish volatile liquid
Anthranilic AcidC₇H₇NO₂137.14White to pale yellow crystalline solid
Ethanol (Solvent)C₂H₅OH46.07Colorless, volatile, flammable liquid
Triethylamine (Base)C₆H₁₅N101.19Colorless liquid, strong fishy odor

Experimental Protocols

The synthesis of this compound is accomplished in two primary stages: the synthesis of the isobutyl isothiocyanate intermediate, followed by its reaction with anthranilic acid.

Part 1: Synthesis of Isobutyl Isothiocyanate

This procedure is adapted from general methods for the synthesis of alkyl isothiocyanates from primary amines.

Materials:

  • Isobutylamine

  • Carbon disulfide

  • Triethylamine

  • Tosyl chloride (or similar desulfurizing agent)

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve isobutylamine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Cool the mixture again in an ice bath and add tosyl chloride (1.1 eq) portion-wise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude isobutyl isothiocyanate, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol is based on the general synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-ones.

Materials:

  • Anthranilic acid

  • Isobutyl isothiocyanate (from Part 1)

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of anthranilic acid (1.0 eq) in absolute ethanol, add isobutyl isothiocyanate (1.1 eq).

  • Add triethylamine (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mandatory Visualization

SynthesisWorkflow Synthesis Workflow for this compound cluster_part1 Part 1: Isobutyl Isothiocyanate Synthesis cluster_part2 Part 2: Quinazolinone Ring Formation isobutylamine Isobutylamine dithiocarbamate Dithiocarbamate Salt (in situ intermediate) isobutylamine->dithiocarbamate cs2 Carbon Disulfide cs2->dithiocarbamate triethylamine1 Triethylamine triethylamine1->dithiocarbamate dcm DCM (Solvent) dcm->dithiocarbamate isobutyl_isothiocyanate Isobutyl Isothiocyanate dithiocarbamate->isobutyl_isothiocyanate tosyl_chloride Tosyl Chloride tosyl_chloride->isobutyl_isothiocyanate isobutyl_isothiocyanate_input Isobutyl Isothiocyanate anthranilic_acid Anthranilic Acid final_product This compound anthranilic_acid->final_product ethanol Ethanol (Solvent) ethanol->final_product triethylamine2 Triethylamine triethylamine2->final_product isobutyl_isothiocyanate_input->final_product

Caption: Synthesis workflow for this compound.

Expected Characterization Data

While a specific literature source with the full characterization of this compound was not identified, data for the analogous compound, 3-Butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, can be used for comparison.[1]

  • ¹H NMR (DMSO-d₆): Expected signals would include a doublet for the methyl protons of the isobutyl group, a multiplet for the methine proton, a doublet for the methylene protons, aromatic protons in the range of 7.2-8.0 ppm, and a broad singlet for the N-H proton of the thioamide tautomer above 12 ppm.[1]

  • IR (KBr): Characteristic peaks are expected around 3200-3100 cm⁻¹ (N-H stretching), 2960-2870 cm⁻¹ (C-H stretching of the isobutyl group), and a strong absorption around 1650-1680 cm⁻¹ corresponding to the C=O group of the quinazolinone ring.[1]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂OS, 234.32 g/mol ).

Conclusion

This application note provides a practical and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers in drug discovery and organic synthesis can reliably prepare this compound for further investigation of its biological properties. The provided workflow and expected characterization data serve as a useful guide for the successful synthesis and identification of the target molecule.

References

Application Notes and Protocols for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and Related Quinazolinone Derivatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vitro assay data for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one is not extensively available in peer-reviewed literature. The following application notes and protocols are based on studies of closely related 2-mercapto-3-substituted-quinazolin-4-one derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals. The methodologies described can be adapted for the evaluation of this compound.

Introduction

Quinazolinone derivatives, a significant class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The 2-mercapto-3-substituted-4(3H)-quinazolinone scaffold, in particular, has been a focal point for the development of novel therapeutic agents. These compounds have shown promise as inhibitors of various cellular targets, including protein kinases such as AKT and Epidermal Growth Factor Receptor (EGFR), and as cytotoxic agents against various cancer cell lines.

This document provides detailed protocols for the in vitro evaluation of this compound and its analogs, focusing on anticancer activity. The protocols are based on established methodologies for related quinazolinone compounds.

Quantitative Data Summary

The following table summarizes representative in vitro cytotoxic activity of novel quinazolinone derivatives against various human cancer cell lines. This data is extracted from a study on related quinazolinone compounds and is presented here as a reference for expected activity.

CompoundCell LineIC50 (µM)
Compound 4 (Representative Quinazolinone) Caco-2 (Colon Cancer)23.31 ± 0.09
HepG2 (Liver Cancer)53.29 ± 0.25
MCF-7 (Breast Cancer)72.22 ± 0.14
Compound 9 (Representative Quinazolinone) Caco-2 (Colon Cancer)> 100
HepG2 (Liver Cancer)> 100
MCF-7 (Breast Cancer)> 100
Doxorubicin (Positive Control) Caco-2 (Colon Cancer)10.15 ± 0.15
HepG2 (Liver Cancer)25.11 ± 0.11
MCF-7 (Breast Cancer)43.55 ± 0.21

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of quinazolinone derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, Caco-2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) in DMEM. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for AKT Pathway Inhibition

This protocol is to investigate the effect of the quinazolinone derivative on the AKT signaling pathway.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells using RIPA buffer and collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the band intensities to determine the change in protein expression levels. Use GAPDH as a loading control.

Visualizations

Signaling Pathway

AKT_Signaling_Pathway Potential Inhibition of AKT Signaling by Quinazolinone Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Activation mTOR mTOR pAKT->mTOR Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Quinazolinone 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one Quinazolinone->AKT Potential Inhibition

Caption: Potential mechanism of action of this compound via inhibition of the AKT signaling pathway.

Experimental Workflow

MTT_Assay_Workflow In Vitro Cytotoxicity (MTT) Assay Workflow A Seed Cancer Cells (1x10^4 cells/well in 96-well plate) B Incubate for 24h (37°C, 5% CO2) A->B C Treat with Quinazolinone Derivative (Varying Concentrations) B->C D Incubate for 48h (37°C, 5% CO2) C->D E Add MTT Solution (20 µL/well) D->E F Incubate for 4h (37°C, 5% CO2) E->F G Solubilize Formazan Crystals (100 µL DMSO/well) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: A streamlined workflow for determining the in vitro cytotoxicity of quinazolinone derivatives using the MTT assay.

References

Application Notes and Protocols for the Experimental Use of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one is limited in the public domain. The following application notes and protocols are based on published research on structurally related 2-mercapto-3H-quinazolin-4-one derivatives and should be adapted and validated for the specific compound of interest.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] The quinazolin-4(3H)-one scaffold, in particular, is a key pharmacophore in numerous approved and investigational anticancer agents.[2] Derivatives with a mercapto group at the 2-position and various substitutions at the 3-position have been shown to exhibit significant cytotoxicity against a range of cancer cell lines.[3][4]

This document provides a detailed overview of the potential applications and experimental protocols for investigating the anticancer properties of this compound, based on data from analogous compounds. The proposed mechanisms of action for this class of compounds often involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways and protein kinases.[5][6]

Anticipated Biological Activities

Based on studies of related 2-mercapto-quinazolin-4-one derivatives, this compound is hypothesized to exhibit the following activities in cancer cells:

  • Cytotoxicity: Induction of cell death in a dose-dependent manner across various cancer cell lines.

  • Apoptosis Induction: Triggering of programmed cell death, a common mechanism for anticancer agents.[7]

  • Cell Cycle Arrest: Halting of the cell cycle at specific phases, often G2/M, thereby inhibiting cell proliferation.[8]

  • Kinase Inhibition: Potential inhibition of various protein kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, and VEGFR2.[9]

Data Presentation: Cytotoxicity of Related 2-Mercapto-3-Substituted-Quinazolin-4-one Derivatives

The following tables summarize the cytotoxic activities (IC50 values in µM) of various 2-mercapto-3-substituted-quinazolin-4-one derivatives against different human cancer cell lines, as reported in the literature. This data provides a reference for the expected potency of this compound.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Representative Quinazolin-4(3H)-one Derivatives

Compound IDSubstitution PatternMCF-7 (Breast)A2780 (Ovarian)HT-29 (Colon)HeLa (Cervical)A549 (Lung)
Compound A 2-mercapto-3-phenyl4.25-12.11--
Compound B 2-mercapto-3-(p-chlorophenyl)-----
Compound C 2-(dithiocarbamate)-...>100-5.5311.210.3
Compound D 2-sulfanyl-...-3-...3.5--7.1-
Lapatinib (Reference Drug)5.912.11---
Doxorubicin (Reference Drug)---5.57-

Data extracted from studies on various 2-mercapto-quinazolin-4-one derivatives.[3][6][8][9] The specific substitutions for compounds A-D are varied and are presented here to show a range of activities.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for quantifying the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential signaling pathway through which 2-mercapto-quinazolin-4-one derivatives may exert their anticancer effects, based on findings from related compounds.[5][6]

G Compound 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one Kinases Protein Kinases (e.g., EGFR, HER2, VEGFR2) Compound->Kinases Inhibition CellCycle Cell Cycle Progression Compound->CellCycle Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation ProlifSignal Proliferation & Survival Signaling Pathways (e.g., PI3K/Akt/mTOR) Kinases->ProlifSignal Activation ProlifSignal->CellCycle Promotion ProlifSignal->Bcl2 Upregulation G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Leads to Caspases Caspase Activation (Caspase-3, -9) Bcl2->Apoptosis Inhibition Bax->Apoptosis Promotion Bax->Caspases Activation Caspases->Apoptosis Execution

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The diagram below outlines a typical workflow for the initial in vitro evaluation of a novel anticancer compound.

G Start Start: Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay on multiple cell lines) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins, Kinase Assays) Apoptosis->Mechanism CellCycle->Mechanism End Further In Vivo Studies Mechanism->End

Caption: General workflow for in vitro anticancer drug screening.

References

Application Notes and Protocols for Cytotoxicity Assessment of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic potential of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer agents.[1][2][3][4][5] Accurate assessment of cytotoxicity is a critical first step in the preclinical evaluation of this and related compounds.

Introduction to this compound Cytotoxicity

While specific data on the cytotoxicity of this compound is not extensively documented in publicly available literature, the broader class of quinazolinone derivatives has been widely studied. Many derivatives of 2-mercapto-4(3H)-quinazolinone have demonstrated significant cytotoxic effects against various cancer cell lines.[4][6][7] The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key cellular signaling pathways, such as those involving protein kinases.[1][8][9] Therefore, a thorough cytotoxic evaluation of this compound is warranted to determine its potential as a therapeutic agent.

This document outlines protocols for three standard cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity, and an Annexin V-based apoptosis assay to determine the mode of cell death.

Data Presentation

The following table structure is recommended for summarizing the quantitative data obtained from the cytotoxicity assays.

Table 1: Cytotoxicity of this compound on [Cell Line Name]

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptotic Cells (Annexin V Assay)
0 (Vehicle Control)1000[Baseline Apoptosis]
0.1
1
10
50
100

IC50 Value: [Calculated IC50 from MTT Assay] µM

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11][12]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HeLa)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[12][13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[15][16]

Materials:

  • Cells treated with this compound (from a parallel plate to the MTT assay)

  • LDH assay kit (containing reaction mixture and stop solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[17]

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][18]

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

    • Background control: Culture medium without cells.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V.[20][21] PI is a fluorescent dye that stains the DNA of cells with compromised membranes.[20]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC and PI staining kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following treatment, harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) compound_treatment Treatment with 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one cell_seeding->compound_treatment incubation Incubation (24, 48, 72h) compound_treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis plate_reader Microplate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer viability % Cell Viability plate_reader->viability cytotoxicity % Cytotoxicity plate_reader->cytotoxicity apoptosis_analysis % Apoptotic Cells flow_cytometer->apoptosis_analysis ic50 IC50 Determination viability->ic50

Caption: Experimental workflow for cytotoxicity assessment.

signaling_pathway cluster_cell Cancer Cell compound 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one protein_kinases Protein Kinases (e.g., EGFR, VEGFR) compound->protein_kinases Inhibition bcl2_family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) compound->bcl2_family Modulation protein_kinases->bcl2_family Regulation caspases Caspase Cascade (Caspase-3, -9) apoptosis Apoptosis caspases->apoptosis bcl2_family->caspases Activation

Caption: Hypothesized signaling pathway for quinazolinone-induced apoptosis.

References

Application of 2-Mercapto-3-Substituted-3H-Quinazolin-4-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives as kinase inhibitors in cancer research. The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in the development of anticancer agents, with several approved drugs targeting key protein kinases.[1][2][3][4][5][6][7][8] Derivatives of 2-mercapto-3H-quinazolin-4-one have shown significant potential as multi-targeted kinase inhibitors, affecting critical signaling pathways involved in tumor growth and proliferation.[1][4]

Introduction

Quinazolin-4(3H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, particularly as anticancer agents.[6] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This application note focuses on 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives, which have been demonstrated to inhibit multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[1][4] Inhibition of these kinases can disrupt downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4][7][9]

Data Presentation

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives from published studies. These compounds demonstrate potent activity against various cancer cell lines and specific kinases.

Table 1: In Vitro Cytotoxicity of Representative Quinazolin-4(3H)-one Derivatives [1][4]

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 5d HepG2 (Liver)1.94 ± 0.11Doxorubicin3.18 ± 0.18
MCF-7 (Breast)7.10 ± 0.41Doxorubicin4.25 ± 0.23
MDA-MB-231 (Breast)4.65 ± 0.28Doxorubicin5.57 ± 0.31
HeLa (Cervical)3.88 ± 0.22Doxorubicin4.89 ± 0.27
Compound 3g A2780 (Ovarian)0.14 ± 0.03Lapatinib12.11 ± 1.03
Compound 3j MCF-7 (Breast)0.20 ± 0.02Lapatinib5.9 ± 0.74

Table 2: In Vitro Kinase Inhibitory Activity of Representative Quinazolin-4(3H)-one Derivatives [1][4]

CompoundKinase TargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 5d VEGFR20.089 ± 0.005Sunitinib0.05 ± 0.003
EGFR0.112 ± 0.007Erlotinib0.08 ± 0.005
HER20.135 ± 0.009Lapatinib0.11 ± 0.007
CDK22.097 ± 0.126Roscovitine0.32 ± 0.019
Compound 2i CDK20.173 ± 0.012Imatinib0.131 ± 0.015
HER20.128 ± 0.024Lapatinib0.243 ± 0.021
EGFR0.097 ± 0.019Erlotinib0.056 ± 0.012
Compound 3i CDK20.177 ± 0.032Imatinib0.131 ± 0.015
HER20.181 ± 0.011Lapatinib0.243 ± 0.021
EGFR0.128 ± 0.016Erlotinib0.056 ± 0.012

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives as kinase inhibitors.

Protocol 1: Synthesis of 2-Mercapto-3-substituted-3H-quinazolin-4-ones

A general method for the synthesis of the title compounds involves a multi-step reaction starting from anthranilic acid.[1]

Materials:

  • Substituted anthranilic acid

  • Alkyl/Aryl isothiocyanate

  • Triethylamine

  • Absolute ethanol

  • Ethyl bromoacetate

  • Potassium carbonate

  • Acetone

  • Hydrazine hydrate

Procedure:

  • Synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-one (Intermediate 1): Reflux a mixture of substituted anthranilic acid and an appropriate isothiocyanate in absolute ethanol with triethylamine.

  • Alkylation (for ester derivatives): Alkylate Intermediate 1 with ethyl bromoacetate in the presence of potassium carbonate in boiling acetone.

  • Hydrazide formation (for hydrazide derivatives): Treat the ester derivative with hydrazine hydrate in ethanol.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the anti-proliferative activity of the synthesized compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A2780, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values using a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol determines the inhibitory activity of the compounds against specific kinases.

Materials:

  • Recombinant human kinases (e.g., EGFR, HER2, VEGFR2, CDK2)

  • ATP

  • Substrate peptide

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, ATP, and kinase buffer.

  • Add various concentrations of the test compounds to the reaction mixture.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Test compound

  • PBS

  • Ethanol (70%)

  • RNase A

  • Propidium Iodide (PI)

Procedure:

  • Treat cells with the IC₅₀ concentration of the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol detects the induction of apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

Procedure:

  • Treat cells with the IC₅₀ concentration of the test compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate key concepts related to the application of 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives as kinase inhibitors.

G cluster_synthesis Synthetic Workflow Anthranilic_Acid Anthranilic Acid Intermediate_1 2-Mercapto-3-substituted- quinazolin-4(3H)-one Anthranilic_Acid->Intermediate_1 Isothiocyanate Isothiocyanate Isothiocyanate->Intermediate_1 Ester_derivative Ester Derivative Intermediate_1->Ester_derivative Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Ester_derivative Hydrazide_derivative Hydrazide Derivative Ester_derivative->Hydrazide_derivative Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Hydrazide_derivative

Caption: Synthetic workflow for 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives.

G cluster_workflow Experimental Workflow Compound Quinazolin-4(3H)-one Derivative Cell_Lines Cancer Cell Lines Compound->Cell_Lines Kinases Recombinant Kinases Compound->Kinases Cytotoxicity Cytotoxicity Assay (MTT) Cell_Lines->Cytotoxicity Mechanism Mechanism of Action Studies Cell_Lines->Mechanism Kinase_Inhibition Kinase Inhibition Assay Kinases->Kinase_Inhibition IC50_Cell IC₅₀ vs. Cancer Cells Cytotoxicity->IC50_Cell IC50_Kinase IC₅₀ vs. Kinases Kinase_Inhibition->IC50_Kinase Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Cell_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Arrest Apoptosis_Induction Apoptosis Induction Apoptosis->Apoptosis_Induction

Caption: Experimental workflow for evaluating kinase inhibitor efficacy.

G cluster_pathway Simplified Kinase Signaling Pathway Inhibition RTK RTK (EGFR, VEGFR2, HER2) PI3K PI3K RTK->PI3K Quinazolinone 2-Mercapto-3-substituted- quinazolin-4-one Quinazolinone->RTK CDK2 CDK2 Quinazolinone->CDK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Cell_Cycle->Apoptosis Inhibition leads to

Caption: Inhibition of key signaling pathways by quinazolin-4-one derivatives.

References

Application Notes and Protocols for the Characterization of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one , a quinazolinone derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of established protocols for analogous compounds and predicted data based on the analysis of structurally related quinazolinone derivatives.

Compound Profile

Compound Name This compound
CAS Number 670685-74-6[1]
Molecular Formula C₁₂H₁₄N₂OS
Molecular Weight 234.32 g/mol
Chemical Structure Chemical structure of this compound

Analytical Characterization Methods

The characterization of this compound typically involves a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, both ¹H and ¹³C NMR are essential.

Table 1: Predicted ¹H NMR Spectral Data

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-57.8 - 8.2Doublet~8.0
H-67.2 - 7.5Triplet~7.5
H-77.6 - 7.9Triplet~7.5
H-87.4 - 7.7Doublet~8.0
N-CH₂4.0 - 4.3Doublet~7.0
CH (isobutyl)2.0 - 2.4Multiplet
CH₃ (isobutyl)0.9 - 1.2Doublet~6.5
SH12.0 - 14.0Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data

Assignment Predicted Chemical Shift (δ, ppm)
C=O175 - 180
C=S160 - 165
C-4a120 - 125
C-5125 - 130
C-6128 - 133
C-7134 - 139
C-8115 - 120
C-8a145 - 150
N-CH₂50 - 55
CH (isobutyl)28 - 33
CH₃ (isobutyl)19 - 24

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (thiol tautomer)3100 - 3300
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (amide)1670 - 1700
C=N Stretch1580 - 1620
C=S Stretch1200 - 1250

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Fragment Predicted m/z Interpretation
[M]⁺234Molecular Ion
[M-C₄H₉]⁺177Loss of isobutyl group
[M-SH]⁺201Loss of sulfhydryl radical
Chromatographic Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound. A typical reversed-phase HPLC method would be suitable.

Table 5: Exemplar HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Gradient 30% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Experimental Protocols

The following are generalized protocols for the characterization of this compound, based on methods used for similar compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a sufficient number of scans for adequate signal intensity.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

HPLC Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient method as described in Table 5.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation HPLC HPLC Analysis Purification->HPLC Purity Assessment Data_Analysis Spectral & Chromatographic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Report Application Note / Report Generation Data_Analysis->Report

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic_Methods cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Target This compound H1_NMR ¹H NMR Target->H1_NMR Proton Environment C13_NMR ¹³C NMR Target->C13_NMR Carbon Skeleton IR_Spec FTIR Target->IR_Spec Functional Groups MS_Spec EI-MS / ESI-MS Target->MS_Spec Molecular Weight

Caption: Relationship between the target molecule and key spectroscopic characterization techniques.

References

Application Notes and Protocols for Molecular Docking Studies of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico molecular docking approaches for evaluating the therapeutic potential of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one. Given the breadth of research on the quinazolinone scaffold, this document synthesizes findings from related 2-mercapto-3-substituted-quinazolin-4-one derivatives to propose likely protein targets and detailed investigational protocols.

Introduction to this compound

The quinazolinone core is a prominent scaffold in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The specific derivative, this compound, belongs to the class of 2-mercapto-3-substituted-quinazolin-4-ones. Molecular docking studies of analogous compounds have revealed interactions with various key biological targets, suggesting a broad therapeutic potential. These targets primarily include protein kinases such as Epidermal Growth Factor Receptor (EGFR) and other enzymes like carbonic anhydrases and Poly (ADP-ribose) polymerase-1 (PARP-1).

Potential Therapeutic Targets and Data Summary

Based on molecular docking studies of structurally related 2-mercapto-quinazolin-4-one derivatives, several high-potential protein targets have been identified. The following table summarizes the quantitative data from these studies, offering insights into the potential binding affinities of this compound.

Target ProteinDerivative ClassDocking Score (kcal/mol)Key Interacting ResiduesReference Compound
EGFR Tyrosine Kinase 2-Substituted styrylquinazolines-13.19Not SpecifiedLapatanib[1]
Carbonic Anhydrase IX 2-((2-oxo-2-phenylethyl)thio)quinazolinoneKᵢ = 40.7 nMNot SpecifiedAcetazolamide[2]
Carbonic Anhydrase XII 2-((2-oxo-2-phenylethyl)thio)quinazolinoneKᵢ = 13.0 nMNot SpecifiedAcetazolamide[2]
PARP-1 Quinazolinone derivatives-10.343Not SpecifiedNiraparib[3]
GABA-A Receptor 2-Substituted-3-allyl-4(3H)-quinazolinoneNot SpecifiedNot SpecifiedMethaqualone[4]

Experimental Protocols for Molecular Docking

This section outlines a detailed, generalized protocol for conducting molecular docking studies with this compound. This protocol is a composite of methodologies reported in various studies on quinazolinone derivatives.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, PyRx, or similar.

  • Visualization Software: PyMOL, Discovery Studio Visualizer, Chimera.

  • Ligand Preparation: ChemDraw, Avogadro, or similar chemical drawing software.

  • Protein Data Bank (PDB): For sourcing 3D structures of target proteins.

Protocol Steps
  • Protein Preparation:

    • Selection and Download: Identify the desired target protein and download its 3D crystallographic structure from the Protein Data Bank (PDB). For example, the PDB ID for EGFR kinase domain is 2GS2.

    • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

    • Protonation: Add polar hydrogen atoms to the protein structure.

    • Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

  • Ligand Preparation:

    • 3D Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure.

    • Energy Minimization: Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • File Format Conversion: Save the optimized ligand structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

  • Molecular Docking Simulation:

    • Grid Box Definition: Define the binding site on the target protein. This is typically done by specifying a grid box that encompasses the active site, often centered on the position of a known co-crystallized inhibitor.

    • Docking Execution: Run the molecular docking simulation. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.

    • Output Analysis: The docking software will generate a set of docked poses for the ligand, ranked by their predicted binding energies (docking scores).

  • Post-Docking Analysis:

    • Binding Pose Selection: Analyze the top-ranked poses to identify the most plausible binding mode. This is often the pose with the lowest binding energy.

    • Interaction Analysis: Visualize the ligand-protein complex using software like PyMOL or Discovery Studio. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

    • Comparison with Reference: If a known inhibitor is available, compare the binding mode and interactions of the test compound with those of the reference compound.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Cleaning, Protonation) grid Grid Box Definition (Binding Site Identification) p_prep->grid l_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking Simulation l_prep->docking grid->docking pose Pose Selection & Scoring docking->pose interaction Interaction Analysis (H-bonds, Hydrophobic, etc.) pose->interaction report Reporting & Further Studies interaction->report

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway Inhibition

Based on the frequent identification of EGFR as a target for quinazolinone derivatives, the following diagram depicts the hypothesized mechanism of action for this compound in inhibiting the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds ATP ATP EGFR->ATP Activates Ligand 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one Ligand->EGFR Inhibits ATP Binding ADP ADP ATP->ADP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) ADP->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The molecular docking protocols and data presented provide a robust framework for the in silico evaluation of this compound. While direct experimental data for this specific compound is limited, the extensive research on analogous quinazolinone derivatives strongly suggests its potential as a modulator of key therapeutic targets, particularly in the realm of oncology. The provided protocols offer a starting point for researchers to investigate its binding affinities and mechanisms of action, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols: Developing 3-Isobutyl-2-mercapto-3H-quinazolin-4-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and its derivatives. This class of compounds holds significant promise in drug discovery, exhibiting a range of biological activities, including anticancer and anti-inflammatory effects. The following protocols and data are intended to serve as a guide for researchers exploring the therapeutic potential of these quinazolinone derivatives.

Introduction

Quinazolinone scaffolds are a prominent feature in many pharmacologically active compounds. The 2-mercapto-quinazolin-4-one core, in particular, has been a focal point for the development of novel therapeutic agents. Substitution at the N-3 position with an isobutyl group can modulate the compound's lipophilicity and steric profile, potentially influencing its biological activity and pharmacokinetic properties. These derivatives have been investigated for their ability to interact with key biological targets, such as protein kinases and transcription factors, which are often dysregulated in diseases like cancer and chronic inflammation.

Synthesis Protocol: this compound

A common and effective method for the synthesis of 3-substituted-2-mercapto-3H-quinazolin-4-ones involves the cyclocondensation of anthranilic acid with an appropriate isothiocyanate.

Materials:

  • Anthranilic acid

  • Isobutyl isothiocyanate

  • Ethanol

  • Triethylamine (catalyst)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in ethanol.

  • To this solution, add isobutyl isothiocyanate (1.1 equivalents).

  • Add a catalytic amount of triethylamine to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Slowly add the reaction mixture to ice-cold water with stirring.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification A Anthranilic Acid C Ethanol (Solvent) A->C B Isobutyl Isothiocyanate B->C E Reflux (4-6h) C->E D Triethylamine (Catalyst) D->E F Precipitation in Acidified Water E->F G Filtration & Washing F->G H Recrystallization G->H Product This compound H->Product EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Inhibitor 3-Isobutyl-2-mercapto-3H- quinazolin-4-one Derivative Inhibitor->EGFR NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB P IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB->IkB Ubiquitination & Degradation IkB_NFkB->NFkB Genes Pro-inflammatory Gene Expression NFkB_n->Genes Inhibitor 3-Isobutyl-2-mercapto-3H- quinazolin-4-one Derivative Inhibitor->IKK Potential Inhibition

Application Notes and Protocols for Antimicrobial Screening of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The 2-mercapto-quinazolin-4(3H)-one scaffold, in particular, has been a focal point for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and subsequent antimicrobial screening of a specific derivative, 3-Isobutyl-2-mercapto-3H-quinazolin-4-one .

The protocols outlined below are based on established methodologies for the synthesis of similar quinazolinone compounds and standardized antimicrobial susceptibility testing procedures, such as those from the Clinical and Laboratory Standards Institute (CLSI). These guidelines are intended to assist researchers in the preliminary evaluation of this compound's efficacy against a panel of pathogenic microorganisms.

Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot reaction involving isatoic anhydride, isobutylamine, and carbon disulfide. This method is adapted from established procedures for similar 3-substituted-2-mercapto-3H-quinazolin-4-ones.[2]

Experimental Protocol

Materials:

  • Isatoic anhydride

  • Isobutylamine

  • Ethanol (EtOH)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 mmol) and isobutylamine (1 mmol) in 10 mL of ethanol.

  • Stir the solution at reflux for 3 hours.

  • Prepare a mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol).

  • Add the CS₂/KOH mixture to the reaction flask and continue stirring at reflux for an additional 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 20 mL of cold distilled water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product and determine its melting point and characterize using spectroscopic methods (e.g., IR, NMR).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product IsatoicAnhydride Isatoic Anhydride Step1 1. Reflux in EtOH (3 hours) IsatoicAnhydride->Step1 Isobutylamine Isobutylamine Isobutylamine->Step1 CS2_KOH CS₂ / KOH Step2 2. Add CS₂/KOH & Reflux (3 hours) CS2_KOH->Step2 Step1->Step2 Step3 3. Precipitation in Water Step2->Step3 Step4 4. Filtration & Washing Step3->Step4 Step5 5. Recrystallization from EtOH Step4->Step5 Product 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one Step5->Product Kirby_Bauer_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_results Results Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate MHA Plate Inoculum->Inoculate Disks Prepare Compound Disks PlaceDisk Apply Disk to Plate Disks->PlaceDisk Inoculate->PlaceDisk Incubate Incubate Plate (18-24h, 37°C) PlaceDisk->Incubate MeasureZone Measure Zone of Inhibition (mm) Incubate->MeasureZone MIC_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_results Results Dilutions Prepare Serial Dilutions of Compound in Plate Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Prepare Standardized Inoculum (5x10⁵ CFU/mL) Inoculum->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

References

Application Notes and Protocols for Evaluating the Antileishmanial Activity of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the comprehensive evaluation of quinazolinone derivatives as potential antileishmanial agents. The described methodologies cover in vitro screening against both the promastigote and amastigote stages of Leishmania parasites, cytotoxicity assessment in mammalian cells, and in vivo efficacy studies in a murine model.

Introduction to Antileishmanial Drug Discovery

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by issues of toxicity, high cost, and emerging drug resistance, necessitating the discovery of new, safe, and effective therapeutic agents. Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antileishmanial potential. This protocol outlines a systematic approach to assess the efficacy and safety of novel quinazolinone derivatives.

In Vitro Antileishmanial Activity Assays

The initial evaluation of antileishmanial activity is performed in vitro against both the extracellular promastigote and intracellular amastigote forms of the parasite.

Anti-promastigote Assay

This assay determines the direct effect of the compounds on the viability of Leishmania promastigotes.

Protocol:

  • Parasite Culture: Leishmania species (e.g., L. donovani, L. major) promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 24-26°C.[1]

  • Compound Preparation: Stock solutions of the quinazolinone derivatives are prepared in dimethyl sulfoxide (DMSO) and serially diluted with the culture medium to achieve the desired final concentrations.[2][3]

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of promastigote suspension (1 x 10^6 cells/mL) to each well.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Include a positive control (a standard antileishmanial drug like Amphotericin B or Miltefosine) and a negative control (medium with DMSO).[2]

    • Incubate the plate at 24-26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue) or by counting the motile parasites using a hemocytometer.[2][4] The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-amastigote Assay

This assay evaluates the activity of the compounds against the clinically relevant intracellular amastigote stage of the parasite within host macrophages.

Protocol:

  • Macrophage Culture: Murine macrophage cell lines (e.g., J774A.1, RAW 264.7) or human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 or DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.[4][5]

  • Macrophage Infection:

    • Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[4]

    • Incubate for 18-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the quinazolinone derivatives to the infected macrophages and incubate for another 48-72 hours.

  • Quantification of Intracellular Amastigotes:

    • The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using a parasite rescue and transformation assay.[6]

    • For the parasite rescue assay, the infected macrophages are lysed, and the released amastigotes are allowed to transform back into promastigotes in fresh culture medium. The growth of these transformed promastigotes is then quantified.[6]

  • IC50 Determination: The IC50 value against amastigotes is determined from the dose-response curve.

Cytotoxicity Assay

It is crucial to assess the toxicity of the quinazolinone derivatives against mammalian cells to determine their selectivity.

Protocol:

  • Cell Culture: Use the same macrophage cell line as in the anti-amastigote assay or other relevant cell lines like Vero cells.[7]

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an appropriate density.

    • After cell adherence, add serial dilutions of the quinazolinone derivatives.

    • Incubate for the same duration as the anti-amastigote assay (48-72 hours).

  • Viability Assessment: Cell viability is determined using methods like the MTT assay, which measures mitochondrial metabolic activity.[5][8][9]

  • CC50 and Selectivity Index (SI) Calculation: The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI) is then determined as the ratio of CC50 to the IC50 against amastigotes (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[4]

In Vivo Efficacy Studies

Promising compounds with high in vitro activity and selectivity are further evaluated in an animal model of leishmaniasis.

Protocol:

  • Animal Model: BALB/c mice are a commonly used model for visceral leishmaniasis.[8][10] All animal experiments must be conducted following ethical guidelines.

  • Infection: Mice are infected with Leishmania donovani promastigotes via intravenous or intraperitoneal injection.

  • Compound Administration: After the establishment of infection (typically 6-7 days post-infection), the quinazolinone derivatives are administered to the mice, usually orally or intraperitoneally, for a defined period (e.g., 5 consecutive days).[10]

  • Evaluation of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the parasite load in the liver and spleen is determined by microscopic counting of amastigotes in Giemsa-stained tissue imprints or by limiting dilution assay.

  • Efficacy Assessment: The percentage of reduction in parasite burden in the treated groups is calculated relative to the untreated control group.

Data Presentation

Quantitative data from the in vitro and in vivo evaluations should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Quinazolinone Derivatives

Compound IDAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Cytotoxicity CC50 (µM) on J774A.1 cellsSelectivity Index (SI) (CC50/IC50 amastigote)
Quinazolinone 1 5.76 ± 0.84[11]6.02 ± 0.52[11]> 50> 8.3
Quinazolinone 2 3.39 ± 0.85[11]3.55 ± 0.22[11]> 50> 14.1
Quinazolinone 3 8.26 ± 1.23[11]6.23 ± 0.13[11]> 50> 8.0
Amphotericin B 0.04 ± 0.009[10]0.089 ± 0.016[10]> 25> 280
Miltefosine 3.19[2]---

Table 2: In Vivo Efficacy of a Selected Quinazolinone Derivative in a Murine Model of Visceral Leishmaniasis

Treatment GroupDose (mg/kg/day)Route of Administration% Reduction in Liver Parasite Burden% Reduction in Spleen Parasite Burden
Vehicle Control -Intraperitoneal00
Quinazolinone 23 15[10]Intraperitoneal37[10]-
Amphotericin B 1Intraperitoneal> 95> 95

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation promastigote Anti-promastigote Assay amastigote Anti-amastigote Assay promastigote->amastigote Select promising compounds cytotoxicity Cytotoxicity Assay amastigote->cytotoxicity Determine selectivity animal_model Murine Model of Visceral Leishmaniasis cytotoxicity->animal_model Lead compound selection efficacy Efficacy Assessment (Parasite Burden Reduction) animal_model->efficacy G cluster_0 Quinazolinone Derivative Action cluster_1 Leishmania Parasite cluster_2 Downstream Effects quinazolinone Quinazolinone Derivative ptr1 Pteridine Reductase 1 (PTR1) quinazolinone->ptr1 dhfr Dihydrofolate Reductase (DHFR) quinazolinone->dhfr prolyl_trna Prolyl-tRNA Synthetase quinazolinone->prolyl_trna pi3k PI3K/Akt Pathway quinazolinone->pi3k ergosterol Ergosterol Biosynthesis quinazolinone->ergosterol folate Folate Synthesis Inhibition ptr1->folate dhfr->folate protein Protein Synthesis Inhibition prolyl_trna->protein signaling Altered Cell Signaling pi3k->signaling membrane Membrane Integrity Disruption ergosterol->membrane death Parasite Death folate->death protein->death signaling->death membrane->death G cluster_0 Screening & Selection cluster_1 Optimization & Profiling cluster_2 Preclinical Development hit_id Hit Identification (In Vitro Screening) hit_val Hit Validation hit_id->hit_val Confirmation of activity & structure lead_gen Lead Generation (SAR Studies) hit_val->lead_gen Initial profiling (potency, selectivity) lead_opt Lead Optimization lead_gen->lead_opt Improve properties (ADME/Tox) preclin_dev Preclinical Candidate lead_opt->preclin_dev In vivo efficacy & safety studies

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Extend the reaction time or increase the temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2] - Ensure all reagents are pure and dry, as moisture can interfere with the reaction.
2. Sub-optimal reaction conditions.- Experiment with different solvents. While ethanol is common, other solvents like DMF or green alternatives like deep eutectic solvents (DESs) have been used.[3][4] - Adjust the stoichiometry of the reactants. An excess of isothiocyanate may be necessary.
3. Degradation of starting materials or product.- Control the reaction temperature carefully, especially during reflux.
Formation of Side Products 1. Reaction with solvent.- Choose an inert solvent under the reaction conditions.
2. Self-condensation of starting materials.- Control the addition rate of reagents. Adding the isothiocyanate slowly to the solution of anthranilic acid derivative might help.
3. Formation of disulfides.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the mercapto group.
Difficulty in Product Purification 1. Oily product that is difficult to crystallize.- Try different recrystallization solvents or solvent mixtures. - Use column chromatography for purification if recrystallization is ineffective.[1] Common eluents include mixtures of ethyl acetate and hexane.
2. Co-precipitation of starting materials with the product.- Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not. Water is often used to wash away unreacted anthranilic acid salts.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the one-pot reaction starting from anthranilic acid and isobutyl isothiocyanate. This reaction is typically carried out in a suitable solvent like ethanol in the presence of a base such as potassium hydroxide, followed by the addition of carbon disulfide.[3] Another common approach involves the reaction of isatoic anhydride with isobutylamine to form an intermediate, which then reacts with carbon disulfide.[5]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: What are the key parameters to optimize for improving the yield?

A3: Key parameters to optimize include reaction temperature, reaction time, choice of solvent, and the molar ratio of reactants. For instance, microwave-assisted synthesis has been shown to improve yields in related quinazolinone syntheses.[2] The choice of base and its concentration can also significantly impact the reaction outcome.

Q4: Are there any "green" or more environmentally friendly synthesis methods available?

A4: Yes, green chemistry approaches are being explored for quinazolinone synthesis. The use of deep eutectic solvents (DESs) as a reaction medium is one such method that can lead to good yields and easier workup.[4] Catalyst-free and solvent-free reactions under thermal or microwave conditions are also considered green alternatives.[5]

Q5: What is the role of carbon disulfide in the synthesis?

A5: Carbon disulfide acts as the source of the C=S group, which forms the 2-mercapto functionality of the quinazolinone ring. It reacts with the amino group of the anthranilic acid derivative to form a dithiocarbamate intermediate, which then cyclizes to form the final product.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Anthranilic Acid

This protocol is adapted from general procedures for the synthesis of 2-mercapto-3-substituted-quinazolin-4-ones.[3][6]

Materials:

  • Anthranilic acid

  • Isobutyl isothiocyanate

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve anthranilic acid (1 equivalent) and potassium hydroxide (1 equivalent) in ethanol in a round-bottom flask.

  • Add isobutyl isothiocyanate (1 equivalent) to the mixture and stir.

  • Add carbon disulfide (2 equivalents) to the reaction mixture.

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a generalized adaptation based on microwave-assisted organic synthesis principles for quinazolinones.[2]

Materials:

  • Isatoic anhydride

  • Isobutylamine

  • Carbon disulfide (CS₂)

  • A suitable solid support (e.g., silica gel) or a high-boiling point solvent (e.g., DMF)

Procedure:

  • In a microwave-safe vessel, mix isatoic anhydride (1 equivalent) and isobutylamine (1.1 equivalents).

  • Add carbon disulfide (2 equivalents).

  • If using a solid support, add it to the mixture. If using a solvent, dissolve the reactants in it.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-140 °C) for 20-30 minutes.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Mercapto-3-substituted-quinazolin-4-one Synthesis

Starting MaterialReagentsSolventConditionsYield (%)Reference
Anthranilic acidPhenyl isothiocyanate, CS₂, KOHEthanolReflux, 3h92[3]
Substituted anthranilic acidsPhenyl/benzyl isothiocyanate, triethylamineAbsolute ethanolRoom temp.38-97[6]
Isatoic anhydrideAmine, OrthoesterNone (Solvent-free)120 °C, 5hExcellent[5]
Isatoic anhydrideAmine, OrthoesterNone (Solvent-free)Microwave, 140 °C, 20-30 minExcellent[5]
Anthranilic acidPhenyl isothiocyanateCholine chloride:urea (DES)80 °CGood[4]

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Anthranilic Acid D One-Pot Condensation A->D B Isobutyl Isothiocyanate B->D C Carbon Disulfide C->D E 3-Isobutyl-2-mercapto-3H- quinazolin-4-one D->E Base (e.g., KOH) Solvent (e.g., Ethanol) Reflux

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions Solution1 Extend Time / Increase Temp Use Microwave Optimize_Conditions->Solution1 Solution2 Change Solvent Adjust Stoichiometry Check Reagent Purity Optimize_Conditions->Solution2 Purification Improve Purification Method Solution3 Different Recrystallization Solvent Column Chromatography Purification->Solution3 Incomplete->Optimize_Conditions Complete->Purification End Improved Yield and Purity Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Recovery of the Compound After Column Chromatography

Possible Causes and Solutions:

  • Compound Decomposition on Silica Gel: Quinazolinone derivatives can sometimes be unstable on acidic silica gel.[1][2]

    • Troubleshooting Step 1: Assess Stability. Before performing column chromatography, assess the stability of your compound on silica gel using a 2D TLC.[1][2] Spot your compound on the corner of a square TLC plate, run it in a suitable solvent system, turn the plate 90 degrees, and run it again in the same solvent system.[2] If the compound is stable, it will appear on the diagonal.[2] Decomposition is indicated by the appearance of spots below the diagonal.[2]

    • Troubleshooting Step 2: Deactivate Silica Gel. If your compound shows instability, consider deactivating the silica gel by treating it with a base, such as triethylamine, in the eluent system.

    • Troubleshooting Step 3: Alternative Stationary Phases. Consider using alternative, less acidic stationary phases like alumina or Florisil.[1]

  • Incorrect Solvent System: The chosen eluent may be too polar or not polar enough.

    • Troubleshooting Step 1: Verify Solvent System. Double-check the composition of your eluent.

    • Troubleshooting Step 2: Check Early Fractions. Your compound may have eluted very quickly. Concentrate the initial fractions and analyze them by TLC.[1]

    • Troubleshooting Step 3: Gradual Polarity Increase. If the compound is taking too long to elute, gradually increase the polarity of the eluent.[1]

  • Poor Solubility: The compound may have precipitated on the column.

    • Troubleshooting Step 1: Improve Solubility. Dissolve the crude product in a minimal amount of a stronger solvent, like dichloromethane, before loading it onto the column.[1] Be cautious, as using too much of a strong solvent can lead to poor separation.[1]

Issue 2: Co-elution of Impurities with the Product in Column Chromatography

Possible Causes and Solutions:

  • Inadequate Separation: The chosen solvent system may not be optimal for separating the desired compound from impurities.

    • Troubleshooting Step 1: Optimize the Solvent System. Experiment with different solvent systems using TLC to find one that provides good separation between your product and impurities (a significant difference in Rf values).

    • Troubleshooting Step 2: Use a Gradient Elution. A gradient elution, where the polarity of the solvent is gradually increased, can often improve the separation of compounds with close Rf values.

  • Compound Degradation During Chromatography: As mentioned in Issue 1, the compound might be degrading on the column, leading to the appearance of new spots in the collected fractions.[1]

    • Troubleshooting Step 1: Confirm Stability. Perform a 2D TLC to check for on-plate degradation.[2]

Issue 3: Difficulty in Obtaining Crystals During Recrystallization

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good or too poor at dissolving the compound.

    • Troubleshooting Step 1: Select an Appropriate Solvent. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a variety of solvents to find the best one.

    • Troubleshooting Step 2: Use a Solvent/Anti-Solvent System. If a single suitable solvent cannot be found, a solvent/anti-solvent system can be effective. Dissolve the compound in a good solvent and then slowly add a poor solvent (in which the compound is insoluble) until turbidity appears. Then, heat the mixture until it becomes clear and allow it to cool slowly.

  • Presence of Impurities: Impurities can sometimes inhibit crystal formation.

    • Troubleshooting Step 1: Pre-purification. If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.

  • Supersaturation: The solution may be supersaturated, preventing crystallization.

    • Troubleshooting Step 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification techniques for this compound?

A1: The most common and recommended purification techniques for quinazolinone derivatives are column chromatography and recrystallization.[3][4][5] Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials.[4] Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[3]

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate).[4] The ratio of these solvents should be adjusted to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

Q3: My compound appears as a smear on the TLC plate. What could be the cause?

A3: Smearing on a TLC plate can be caused by several factors:

  • High Polarity of the Compound: If your compound is very polar, it may not move significantly from the baseline and can appear as a smear. Try using a more polar solvent system.[2]

  • Acidic or Basic Nature of the Compound: The silica on the TLC plate is acidic. If your compound is basic, it might interact strongly and cause streaking. Adding a small amount of a base like triethylamine to the developing solvent can help.

  • Sample Overloading: Applying too much sample to the TLC plate can lead to streaking.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, if your compound is unstable on normal-phase silica gel or if you are having trouble with separation, reverse-phase chromatography is a viable alternative.[2] In this technique, a non-polar stationary phase is used with a polar mobile phase.

Data Presentation

Table 1: Exemplary Solvent Systems for Purification of Quinazolinone Derivatives

Compound TypePurification MethodSolvent SystemReference
Quinazolin-4(3H)-onesColumn ChromatographyHexane:Ethyl Acetate (2:1)[4]
Pyrazol-quinazolinoneColumn ChromatographyPetroleum Ether:Ethyl Acetate (5:1)[5]
Tricyclic 4(3H)-quinazolinoneColumn ChromatographyChloroform:Methanol (49:1)[6]
Fused QuinazolinonesRecrystallizationAcetone[3]

Note: These are examples from related structures and should be used as a starting point for optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles.[7]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[7]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form. The cooling can be continued in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity CC Column Chromatography TLC->CC Major Impurities Present Recrystal Recrystallization TLC->Recrystal Minor Impurities Present CC->Recrystal Further Purification Pure Pure Product CC->Pure Recrystal->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_cc Column Chromatography Issue cluster_recrystal Recrystallization Issue LowRecovery Low/No Recovery? CheckStability Check Stability (2D TLC) LowRecovery->CheckStability Yes OptimizeSolvent Optimize Solvent System LowRecovery->OptimizeSolvent No CoElution Co-elution? CoElution->OptimizeSolvent Yes NoCrystals No Crystals? InduceCrystallization Induce Crystallization NoCrystals->InduceCrystallization Yes ChangeStationaryPhase Change Stationary Phase CheckStability->ChangeStationaryPhase Unstable SolventSystem Use Solvent/Anti-solvent InduceCrystallization->SolventSystem Fails

Caption: Troubleshooting decision tree for common purification problems.

References

solubility issues of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, focusing on its solubility challenges in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound belonging to the quinazolinone class.[1] Its structure consists of a quinazolinone core substituted with an isobutyl group at the N3 position and a mercapto group at the C2 position. Compounds of this class are investigated for a wide range of biological activities.

Q2: What are the known biological activities of quinazolinone derivatives?

Quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to:

  • Anticancer: Many quinazolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4] They can induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the PI3K-AKT and MAPK pathways.

  • Kinase Inhibition: They are often investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5]

  • Other Activities: Research has also explored their potential as anti-inflammatory, antimicrobial, and anticonvulsant agents.

Q3: Why is DMSO a common solvent for this compound?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of poorly water-soluble compounds, which is a common characteristic of many drug-like molecules, including quinazolinone derivatives.[6] It is often used to prepare concentrated stock solutions for in vitro biological assays.

Q4: What are the primary challenges when dissolving this compound in DMSO?

Like many hydrophobic compounds, this compound can exhibit limited solubility in DMSO, especially at high concentrations. Issues such as precipitation upon storage, especially at lower temperatures, or when diluting the DMSO stock into aqueous cell culture media are common.

Troubleshooting Guide: Solubility Issues in DMSO

This guide addresses common problems encountered when dissolving and using this compound in DMSO for experimental purposes.

Issue 1: The compound does not fully dissolve in DMSO.

Possible Causes:

  • Concentration is too high: The desired concentration may exceed the solubility limit of the compound in DMSO at room temperature.

  • Purity of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds.

  • Compound characteristics: The crystalline structure of the compound can affect its dissolution rate.

Solutions:

Solution Detailed Steps Considerations
Gentle Heating 1. Warm the DMSO-compound mixture in a water bath at 37-50°C. 2. Gently vortex or swirl the vial intermittently until the compound dissolves.Avoid excessive heat, as it may degrade the compound. Always check the compound's stability information.
Sonication 1. Place the vial containing the DMSO-compound mixture in a sonicator bath. 2. Sonicate for 5-10 minute intervals.Sonication can generate localized heat. Monitor the temperature to prevent compound degradation.
Use Fresh, Anhydrous DMSO Always use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare stock solutions.Store DMSO properly, tightly sealed, and in a dry environment to prevent water absorption.
Prepare a More Dilute Stock Solution If the desired high concentration is not achievable, prepare a lower, fully solubilized stock concentration.This may require adjusting the volume of stock solution added to your experimental system. Ensure the final DMSO concentration remains within the tolerated limits of your assay.
Issue 2: The compound precipitates out of the DMSO stock solution upon storage.

Possible Causes:

  • Storage Temperature: Storing the DMSO stock at low temperatures (e.g., -20°C or -80°C) can significantly decrease the solubility of the compound, leading to precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote precipitation.

Solutions:

Solution Detailed Steps Considerations
Store at Room Temperature If the compound is stable, store the DMSO stock solution at room temperature in a dark, dry place.Check the stability data for this compound to ensure it is stable at room temperature for the intended storage duration.
Re-dissolve Before Use If precipitation occurs upon cold storage, bring the vial to room temperature and use gentle heating and/or sonication to re-dissolve the compound completely before use.Ensure the compound is fully dissolved before making dilutions.
Aliquot the Stock Solution Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.This is a good general practice for most stock solutions.
Issue 3: The compound precipitates when the DMSO stock is diluted into aqueous media (e.g., cell culture medium).

Possible Causes:

  • Poor Aqueous Solubility: The compound is likely poorly soluble in the aqueous environment of the final assay buffer or medium.

  • High Final Concentration: The final concentration of the compound in the aqueous medium may exceed its aqueous solubility limit.

  • Rapid Dilution: Adding the DMSO stock directly and quickly into the aqueous medium can cause the compound to crash out of solution.

Solutions:

Solution Detailed Steps Considerations
Stepwise Dilution 1. Perform serial dilutions of the DMSO stock in DMSO to get closer to the final concentration. 2. Add the final DMSO dilution dropwise to the pre-warmed aqueous medium while gently vortexing.This gradual change in solvent polarity can help keep the compound in solution.
Use of Co-solvents In some in vivo or in vitro formulations, co-solvents like PEG300, Tween-80, or cyclodextrins can be used in the final solution to improve solubility.[7]The compatibility and potential effects of co-solvents on the experimental system (e.g., cell viability, enzyme activity) must be carefully evaluated.
Reduce Final DMSO Concentration Keep the final concentration of DMSO in the assay as low as possible (typically <0.5% for cell-based assays) to minimize solvent-induced artifacts.This may necessitate using a more concentrated DMSO stock, which can be challenging if the compound's solubility in DMSO is limited.

Quantitative Solubility Data

Currently, there is no specific quantitative data available in the public domain regarding the solubility of this compound in DMSO at various concentrations and temperatures. Researchers are advised to determine the empirical solubility for their specific experimental conditions. A general approach to determine solubility is provided in the experimental protocols section.

Experimental Protocols

Protocol 1: Preparation of a Saturated DMSO Stock Solution

This protocol can be used to determine the approximate solubility of this compound in DMSO at room temperature.

  • Preparation: Add a small, known excess amount of the compound to a known volume of anhydrous DMSO in a clear vial.

  • Equilibration: Cap the vial tightly and agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.

Protocol 2: General Procedure for Diluting DMSO Stock into Aqueous Medium for Cell-Based Assays

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. If solubility is an issue, use the troubleshooting guide above to achieve complete dissolution.

  • Pre-warm Medium: Warm the cell culture medium to 37°C.

  • Serial Dilution (Optional but Recommended): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock in cell culture medium.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.

  • Control: Prepare a vehicle control with the same final concentration of DMSO as used for the test compound.

  • Application: Immediately add the compound-media mixture to the cells.

Signaling Pathways and Experimental Workflows

Quinazolinone derivatives are known to modulate several key signaling pathways implicated in cell growth, proliferation, and apoptosis. The diagrams below illustrate some of these pathways and a general workflow for investigating the solubility of the compound.

Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis_Extrinsic Apoptosis Caspase-3->Apoptosis_Extrinsic Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3_Intrinsic Caspase-3 Caspase-9->Caspase-3_Intrinsic Apoptosis_Intrinsic Apoptosis Caspase-3_Intrinsic->Apoptosis_Intrinsic Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->Death Receptors May Influence Quinazolinone Derivative->Mitochondrion Induces Stress

Caption: Potential apoptotic pathways targeted by quinazolinone derivatives.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->PI3K Inhibits Solubility_Workflow A Weigh Compound B Add Anhydrous DMSO A->B C Does it Dissolve? B->C D Use Gentle Heat / Sonication C->D No E Fully Dissolved Stock Solution C->E Yes D->C F Precipitation Observed D->F G Lower Concentration or Use Co-solvent F->G

References

Technical Support Center: 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Isobutyl-2-mercapto-3H-quinazolin-4-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of quinazolinone derivatives, including this compound, is influenced by several factors. Based on studies of related compounds, the primary factors of concern are:

  • pH: Quinazolinone derivatives can be susceptible to hydrolysis, particularly under alkaline conditions.[1][2]

  • Oxidation: The mercapto (thioamide) group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the solution.[3][4][5]

  • Light: Photodegradation can occur upon exposure to UV or visible light, especially for sulfur-containing heterocyclic compounds.[6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[2]

  • Solvent: The choice of solvent can impact stability. For instance, some quinazoline derivatives show good stability in DMSO for a limited time, while others may degrade more rapidly.[7]

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in the solution often indicates a chemical transformation of the compound. For a molecule containing a thioamide group, this could be due to oxidation of the sulfur atom. It is recommended to prepare fresh solutions for your experiments and to store stock solutions protected from light and at a low temperature to minimize degradation.

Q3: My compound is showing poor solubility in aqueous buffers. What can I do to improve it?

A3: Poor aqueous solubility is a common issue with many heterocyclic compounds. Here are a few strategies to enhance solubility:

  • Co-solvents: Use of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, it is crucial to assess the stability of the compound in the chosen co-solvent.

  • pH adjustment: Depending on the pKa of the molecule, adjusting the pH of the buffer might improve solubility. For quinazolinones, which can be unstable in alkaline conditions, careful optimization of the pH is necessary.

  • Formulation strategies: For in vivo studies, formulation approaches like the use of cyclodextrins or the preparation of solid dispersions can be explored to enhance solubility and bioavailability.[8]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.

This issue could be linked to the degradation of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh stock and working solutions A->B C Assess compound stability in assay buffer B->C D Incubate compound in buffer at assay conditions (time, temp) C->D E Analyze by HPLC at different time points D->E F Significant degradation observed? E->F G Optimize assay conditions (e.g., shorter incubation) F->G Yes I No significant degradation F->I No H Incorporate stability-indicating controls G->H J Investigate other experimental variables I->J cluster_0 Degradation Pathways A This compound B Oxidation (S-oxide) A->B Oxidizing agents (e.g., H₂O₂) D Hydrolysis (Alkaline) A->D High pH F Photodegradation A->F UV/Vis light C Further Oxidation (S,S-dioxide) B->C Stronger oxidation E Ring Opening D->E G Sulfonic Acids/Other Products F->G A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (Solid, 80°C) B->F G Photolytic (ICH Q1B) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (for Acid/Base) H->I J Analyze by Stability-Indicating HPLC I->J K Quantify Degradation J->K L Identify Degradation Products (LC-MS/MS) K->L

References

Technical Support Center: Synthesis of 2-Mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-mercapto-3H-quinazolin-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-mercapto-3H-quinazolin-4-one, focusing on the prevalent synthetic route involving the reaction of anthranilic acid with an isothiocyanate.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete reaction of starting materials - Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. - Increase the reaction time or temperature as needed. The reaction of anthranilic acid with isothiocyanates is often carried out by refluxing in a suitable solvent like ethanol.
Suboptimal reaction conditions - The choice of solvent can significantly impact the reaction. While ethanol is common, other solvents like methanol or deep eutectic solvents (DESs) have been used.[1][2] - The presence of a base, such as triethylamine, can catalyze the reaction.[2]
Side reactions consuming starting materials - High temperatures can sometimes lead to the decomposition of the isothiocyanate starting material or self-condensation of anthranilic acid.[3][4] Consider running the reaction at a lower temperature for a longer duration.
Product loss during work-up and purification - 2-Mercapto-3H-quinazolin-4-one has low solubility in many common organic solvents. Ensure proper solvent selection for extraction and recrystallization to minimize loss. - Purification is often achieved by recrystallization from solvents like ethanol or by column chromatography.

Problem 2: Presence of Impurities in the Final Product

FAQs

Q1: What is the most common method for synthesizing 2-mercapto-3H-quinazolin-4-one?

A1: The most widely used method is the reaction of anthranilic acid with an appropriate isothiocyanate (e.g., phenyl isothiocyanate). This reaction typically proceeds by heating the reactants in a solvent such as ethanol.[1][5] The reaction involves the formation of a 2-(3-arylthioureido)benzoic acid intermediate, which then undergoes cyclization to form the desired product.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • Anthranilic acid or its derivatives.

  • An isothiocyanate , such as phenyl isothiocyanate, which will determine the substituent at the 3-position of the quinazolinone ring.

Q3: What is the role of the thiourea intermediate?

A3: The reaction between the amino group of anthranilic acid and the isothiocyanate forms a thiourea derivative, specifically a 2-(3-arylthioureido)benzoic acid. This intermediate is crucial as it contains all the necessary atoms arranged in a way that facilitates the subsequent intramolecular cyclization (ring closure) to form the six-membered quinazolinone ring.

Q4: Are there any common byproducts I should be aware of?

A4: While specific quantitative data is not extensively reported in the literature, potential byproducts can arise from side reactions of the starting materials or the intermediate. These may include:

  • Unreacted starting materials: Incomplete reactions can leave residual anthranilic acid or isothiocyanate in the product mixture.

  • Urea derivatives: If the isothiocyanate reacts with any residual water, it can hydrolyze to form an amine, which can then react with another isothiocyanate molecule to form a symmetrical diarylurea.

  • Products from self-condensation of anthranilic acid: Under certain conditions, particularly at high temperatures, anthranilic acid can undergo self-condensation, although this is less common under the typical conditions for this synthesis.[4]

Q5: How can I confirm the identity and purity of my product?

A5: The structure and purity of 2-mercapto-3H-quinazolin-4-one can be confirmed using standard analytical techniques:

  • 1H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinazolinone ring system and the substituent at the 3-position. The thiol proton (SH) and the amide proton (NH) may also be visible, though their chemical shifts can be broad and concentration-dependent.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) in the region of 160-180 ppm, in addition to the signals for the aromatic carbons.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O (around 1680 cm⁻¹), C=S, and N-H functional groups.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (for the unsubstituted 2-mercapto-3H-quinazolin-4-one, it is >300 °C).[6]

Experimental Protocols

General Procedure for the Synthesis of 2-Mercapto-3-phenyl-4(3H)-quinazolinone

This protocol is a generalized procedure based on commonly cited methods.[7]

Materials:

  • Anthranilic acid

  • Phenyl isothiocyanate

  • Ethanol (absolute)

  • Hydrochloric acid (for work-up, if necessary)

Procedure:

  • A mixture of anthranilic acid (1 equivalent) and phenyl isothiocyanate (1 equivalent) is taken in a round-bottom flask.

  • Absolute ethanol is added to the flask to dissolve the reactants.

  • The reaction mixture is refluxed with stirring for several hours (typically 4-8 hours). The progress of the reaction should be monitored by TLC.

  • After completion of the reaction (indicated by the disappearance of the starting materials on the TLC plate), the reaction mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol to remove any soluble impurities.

  • The product is then recrystallized from a suitable solvent, such as ethanol, to obtain the purified 2-mercapto-3-phenyl-4(3H)-quinazolinone.

Visualizations

Reaction Pathway and Potential Byproduct Formation

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Anthranilic Acid C 2-(3-Phenylthioureido)benzoic Acid (Intermediate) A->C + Phenyl Isothiocyanate E Self-condensation of Anthranilic Acid A->E High Temp. B Phenyl Isothiocyanate B->C F Decomposition of Phenyl Isothiocyanate B->F High Temp./H2O D 2-Mercapto-3-phenyl-4(3H)-quinazolinone (Desired Product) C->D Cyclization (-H2O) G Diphenylurea (Byproduct) F->G + Aniline (from hydrolysis)

Caption: Synthetic pathway of 2-mercapto-3-phenyl-4(3H)-quinazolinone and potential side reactions.

Troubleshooting Logic Flow

G start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete increase_time Increase Reaction Time/Temp. incomplete->increase_time check_conditions Review Reaction Conditions (Solvent, Catalyst) incomplete->check_conditions check_impurities Analyze Impurities (NMR, MS) complete->check_impurities increase_time->check_reaction check_conditions->check_reaction unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm byproducts Presence of Byproducts check_impurities->byproducts optimize_workup Optimize Workup/Purification unreacted_sm->optimize_workup byproducts->optimize_workup adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., lower temp.) byproducts->adjust_conditions end Improved Yield/Purity optimize_workup->end adjust_conditions->check_reaction

Caption: Troubleshooting workflow for optimizing the synthesis of 2-mercapto-3H-quinazolin-4-one.

References

Technical Support Center: Crystallization of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of this compound?

A1: Based on literature for structurally similar compounds, ethanol is a recommended starting solvent for the recrystallization of this compound. Other potential solvents and solvent systems include methanol, ethyl acetate, and ethanol-water mixtures. The choice of solvent will depend on the purity of the crude material and the desired crystal morphology.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the boiling point of the solvent is too high, or the solution is too concentrated. To troubleshoot this, you can try the following:

  • Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power.

  • Lower the crystallization temperature.

  • Use a lower boiling point solvent.

  • Decrease the initial concentration of the compound in the solvent.

Q3: Crystal formation is happening too rapidly, resulting in a fine powder. How can I obtain larger crystals?

A3: Rapid crystallization can lead to the inclusion of impurities and result in small, poorly formed crystals. To promote the growth of larger crystals, you should aim for a slower cooling rate. This can be achieved by:

  • Allowing the hot, saturated solution to cool to room temperature on the benchtop, insulated from the surface (e.g., on a cork ring).

  • Once at room temperature, transfer the flask to a cold bath (ice-water or refrigerator) for a more gradual temperature decrease.

  • Using a solvent system where the compound's solubility has a gentler temperature dependence.

Q4: I am observing a very low yield after crystallization. What are the possible reasons?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor.

  • Incomplete precipitation: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

  • Loss during transfer: Be mindful of material loss during filtration and washing steps.

  • High solubility in the washing solvent: Use a cold solvent in which your compound has low solubility to wash the crystals.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).1. Gently evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
"Oiling out" (formation of a liquid layer instead of solid crystals) The compound's melting point is below the temperature of the solution, or the solution is too concentrated.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a suitable co-solvent to decrease the overall solubility. 3. Allow the solution to cool more slowly. 4. Use a lower boiling point solvent system.
Rapid formation of fine powder or amorphous solid The solution is too supersaturated, leading to rapid nucleation.1. Re-heat the solution to redissolve the solid. 2. Add a small amount of additional solvent. 3. Ensure a slow cooling process.
Colored crystals obtained from a colorless crude product Presence of colored impurities.1. Perform a hot filtration step to remove any insoluble colored impurities. 2. Consider pre-treating the solution with activated carbon to adsorb colored impurities before filtration and crystallization.
Low recovery/yield The compound is too soluble in the chosen solvent, or an excessive amount of solvent was used.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Choose a solvent in which the compound has a steep solubility curve (high solubility at high temperature, low solubility at low temperature). 3. Minimize the amount of solvent used for washing the crystals, and ensure the washing solvent is cold.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-insulating surface. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, add water (the "bad" solvent) dropwise with swirling until a slight turbidity persists.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an appropriate ice-cold ethanol/water mixture for washing.

Data Presentation

Table 1: Qualitative Solubility of this compound Analogs in Common Solvents at Room Temperature

SolventSolubilityNotes
EthanolSoluble on heatingGood for single-solvent recrystallization.
MethanolSoluble on heatingSimilar to ethanol, can be a good alternative.
Ethyl AcetateModerately solubleMay be suitable for recrystallization.
WaterInsolubleCan be used as an anti-solvent.
DichloromethaneSolubleHigh volatility, may lead to rapid crystallization.
HexaneInsolubleCan be used as an anti-solvent or for washing.
AcetoneSolubleMay be too good a solvent for high recovery.
N,N-Dimethylformamide (DMF)SolubleHigh boiling point, may be difficult to remove.

Note: This data is based on the general solubility of quinazolinone derivatives and should be confirmed experimentally for this compound.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product C Dissolve in Minimum Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (if necessary) C->D Insoluble Impurities E Slow Cooling C->E No Insoluble Impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J Troubleshooting_Logic node_action node_action start Crystallization Attempted q1 Crystals Formed? start->q1 q2 Good Yield? q1->q2 Yes a1 No Crystals q1->a1 No q3 Good Crystal Quality? q2->q3 Yes a2 Low Yield q2->a2 No end_success Successful Crystallization q3->end_success Yes a3 Oiling Out q3->a3 Oiling Out a4 Fine Powder q3->a4 Fine Powder end_fail Re-evaluate Protocol action1 Concentrate Solution Add Seed Crystal Scratch Flask a1->action1 action2 Concentrate Mother Liquor Use Less Solvent a2->action2 action3 Add Anti-Solvent Cool Slower a3->action3 action4 Add More Solvent Cool Slower a4->action4 action1->end_fail action2->end_fail action3->end_fail action4->end_fail

Technical Support Center: Overcoming Drug Resistance with Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinazolinone derivatives to overcome drug resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: My quinazolinone derivative is not showing the expected potency against a drug-resistant cancer cell line. What are the possible reasons?

A1: Several factors could contribute to lower-than-expected potency:

  • Compound Stability: Ensure the compound is stable in your experimental media and conditions. Degradation can lead to reduced effective concentration. Consider performing stability assays.

  • Cell Line Authenticity and Passage Number: Verify the identity of your cell line and use cells at a low passage number. High passage numbers can lead to genetic drift and altered drug responses.

  • Resistance Mechanism: The primary resistance mechanism in your cell line may not be the one targeted by your specific quinazolinone derivative. For instance, a compound designed to inhibit EGFR T790M may be ineffective if the cells have developed resistance through amplification of MET or activation of other bypass signaling pathways.

  • Off-Target Effects: At higher concentrations, your compound might have off-target effects that mask its specific activity. Consider performing a dose-response curve over a wide range of concentrations.

  • Experimental Variability: Ensure consistency in cell seeding density, treatment duration, and reagent quality.

Q2: I am observing high toxicity of my quinazolinone derivative in non-cancerous cell lines. How can I improve its selectivity?

A2: Improving selectivity is a key challenge in drug development. Here are a few strategies:

  • Structural Modification: The structure of your quinazolinone derivative can be modified to enhance its affinity for the target protein in cancer cells while reducing its effect on normal cells. For example, introducing specific functional groups can alter the binding affinity and selectivity.[1]

  • Targeted Delivery: Consider using a drug delivery system, such as nanoparticles or antibody-drug conjugates, to specifically deliver the compound to the tumor site.

  • Combination Therapy: Combining your quinazolinone derivative with another agent may allow you to use a lower, less toxic concentration of your compound while achieving a synergistic therapeutic effect.[2][3]

Q3: How do I determine if my quinazolinone derivative is overcoming resistance mediated by ABC transporters like P-glycoprotein (P-gp) or BCRP?

A3: You can perform several experiments to assess the inhibition of ABC transporters:

  • Efflux Assays: Use fluorescent substrates of P-gp (e.g., Rhodamine 123) or BCRP (e.g., Hoechst 33342). In the presence of an effective inhibitor, the intracellular accumulation of the fluorescent substrate will increase.

  • ATPase Assays: ABC transporters utilize ATP hydrolysis for drug efflux. Your compound's ability to stimulate or inhibit the ATPase activity of purified P-gp or BCRP can indicate a direct interaction.[4]

  • Cell Viability Assays in Transporter-Overexpressing Cells: Compare the cytotoxicity of a known ABC transporter substrate (e.g., doxorubicin) with and without your quinazolinone derivative in cells that overexpress the transporter of interest. A potent inhibitor will sensitize the cells to the chemotherapeutic agent.[4][5]

Q4: What are the common resistance mechanisms to quinazolinone-based EGFR inhibitors and how can they be addressed?

A4: The most common resistance mechanism to first and second-generation EGFR inhibitors is the T790M "gatekeeper" mutation in the EGFR kinase domain.[6][7] Third-generation inhibitors like osimertinib were developed to target this mutation. However, resistance to third-generation inhibitors can arise through the C797S mutation.[8]

To address this, researchers are developing fourth-generation, allosteric EGFR inhibitors that bind to a different site on the EGFR protein and can be effective against C797S mutants.[6][8] Quinazolinone scaffolds are being explored for the development of these next-generation inhibitors.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause Troubleshooting Step
Cell Seeding Density Variation Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Uneven Compound Distribution Mix the compound thoroughly in the media before adding to the cells. Use a multichannel pipette for consistent dispensing.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Contamination Regularly check for microbial contamination in your cell cultures.
Reagent Quality and Preparation Use fresh reagents and prepare them according to the manufacturer's instructions.
Problem 2: No inhibition of EGFR phosphorylation in Western Blot analysis.
Possible Cause Troubleshooting Step
Insufficient Compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR phosphorylation.
Inactive Compound Verify the identity and purity of your quinazolinone derivative.
Low Basal EGFR Activity Ensure your cell line has sufficient basal EGFR phosphorylation. You may need to stimulate the cells with EGF prior to treatment.
Antibody Issues Use a validated phospho-EGFR antibody and optimize the antibody concentration and incubation time. Include appropriate positive and negative controls.
Lysate Preparation Prepare cell lysates in the presence of phosphatase inhibitors to prevent dephosphorylation of your target protein.

Data Presentation

Table 1: Inhibitory Activity of Selected Quinazolinone Derivatives Against EGFR Mutants

CompoundTargetIC50 (nM)Cell LineReference
Compound 23EGFR L858R/T790M0.2Ba/F3[6]
Compound 8bEGFR-TK1.37-[9]
Compound 79EGFR T790M/L858R31-[10]
B10-1280A549[11]
Gefitinib-7810A549[11]

Table 2: Inhibitory Activity of Selected Quinazolinone Derivatives Against Breast Cancer Resistance Protein (BCRP)

CompoundTargetIC50 (nM)Reference
Compound (J)BCRP64[12]
GefitinibBCRP75.8[12]
Compound (K)BCRP23.4[12]
Compound (L)BCRP27.6[12]

Experimental Protocols

Protocol 1: General Procedure for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired time (e.g., 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: General Procedure for Western Blotting for Phospho-EGFR
  • Cell Treatment and Lysis: Treat cells with the quinazolinone derivative for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.

Visualizations

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Resistance Resistance (e.g., T790M) EGFR->Resistance Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Start Synthesize Quinazolinone Derivatives Cell_Culture Culture Drug-Resistant and Parental Cell Lines Start->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Western_Blot Western Blot for Target Engagement (e.g., p-EGFR) IC50->Western_Blot Efflux_Assay ABC Transporter Efflux Assay IC50->Efflux_Assay SAR Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR Efflux_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Resistance_Mechanisms cluster_0 Mechanisms of Resistance Quinazolinone Quinazolinone Derivative Target Intended Target (e.g., EGFR) Quinazolinone->Target Inhibits Resistance Drug Resistance Target->Resistance Target_Mutation Target Mutation (e.g., T790M, C797S) Resistance->Target_Mutation Bypass_Pathway Bypass Pathway Activation (e.g., MET) Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux (e.g., P-gp, BCRP) Resistance->Drug_Efflux

References

Technical Support Center: ADME Prediction for 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound 3-Isobutyl-2-mercapto-3H-quinazolin-4-one. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental and in silico evaluation.

Predicted Physicochemical and ADME Properties

The ADME properties of this compound have been predicted using a combination of freely available in silico tools, SwissADME and ADMETlab 2.0, to provide a comprehensive overview for early-stage drug discovery.

Physicochemical Properties

PropertyPredicted ValueReference Tool
Molecular FormulaC12H14N2OSPubChem
Molecular Weight234.32 g/mol PubChem
LogP (Consensus)2.85SwissADME
Water SolubilityPoorly solubleSwissADME
pKa (most acidic)6.88ADMETlab 2.0
pKa (most basic)1.54ADMETlab 2.0

Predicted ADME Parameters

ParameterPredictionInterpretationReference Tool
Absorption
Gastrointestinal AbsorptionHighLikely well-absorbed from the gut.SwissADME
Caco-2 Permeability (logPapp)0.98 cm/sHigh permeability.ADMETlab 2.0
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp.SwissADME
Distribution
Plasma Protein BindingHighSignificant binding to plasma proteins is expected.ADMETlab 2.0
Blood-Brain Barrier (BBB) PermeantYesPotential to cross the blood-brain barrier.SwissADME
Metabolism
CYP1A2 InhibitorYesPotential for drug-drug interactions.[1]SwissADME
CYP2C19 InhibitorNoSwissADME
CYP2C9 InhibitorYesPotential for drug-drug interactions.SwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorYesPotential for drug-drug interactions.SwissADME
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoNot likely to be a substrate for renal OCT2.ADMETlab 2.0
Toxicity
hERG I InhibitorNoLow risk of cardiac toxicity.ADMETlab 2.0
Human Hepatotoxicity (H-HT)YesPotential for liver toxicity.[1]ADMETlab 2.0
Ames MutagenicityYesPotential for mutagenicity.[1]ADMETlab 2.0
Skin SensitizationNoLow risk of causing skin allergies.ADMETlab 2.0

Experimental Workflows and Signaling Pathways

In Silico ADME Prediction Workflow

ADME_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Data Compound This compound SMILES Canonical SMILES (e.g., from PubChem) Compound->SMILES Obtain SwissADME SwissADME Server SMILES->SwissADME Input ADMETlab ADMETlab 2.0 Server SMILES->ADMETlab Input Physicochem Physicochemical Properties SwissADME->Physicochem Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism Excretion Excretion ADMETlab->Excretion Toxicity Toxicity ADMETlab->Toxicity Caco2_Workflow cluster_prep Cell Culture and Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Add_Compound Add test compound to apical (A) or basolateral (B) side TEER->Add_Compound Proceed if TEER is acceptable Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate Efflux_Ratio Determine Efflux Ratio (Papp B-A / Papp A-B) Calculate->Efflux_Ratio

References

Technical Support Center: 3-Isobutyl-2-mercapto-3H-quinazolin-4-one Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and scale-up of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Low or no yield of the desired product.

Potential Causes:

  • Poor quality of starting materials: Impurities in anthranilic acid or isobutyl isothiocyanate can interfere with the reaction.

  • Suboptimal reaction temperature: The reaction may require a specific temperature range to proceed efficiently.

  • Insufficient reaction time: The reaction may not have proceeded to completion.

  • Ineffective catalyst or base: The choice and amount of catalyst or base, such as triethylamine, can be critical.[1]

  • Moisture in the reaction: The presence of water can lead to unwanted side reactions.

Solutions:

  • Verify starting material purity: Use analytical techniques such as NMR or GC-MS to confirm the purity of anthranilic acid and isobutyl isothiocyanate.

  • Optimize reaction temperature: Experiment with a range of temperatures (e.g., 60-100°C) to find the optimal condition.[2]

  • Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the appropriate reaction time.

  • Screen catalysts/bases and optimize loading: If using a catalyst or base, screen different options and vary the molar equivalents to find the most effective conditions.

  • Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: Formation of significant amounts of byproducts.

Potential Causes:

  • Side reactions of isobutyl isothiocyanate: Isobutyl isothiocyanate can react with itself or the solvent at elevated temperatures.

  • Decomposition of the product: The desired product may be unstable under the reaction conditions, leading to degradation.

  • Reaction with impurities: Impurities in the starting materials or solvent can lead to the formation of unexpected byproducts.

  • Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.

Solutions:

  • Control reaction temperature: Avoid excessively high temperatures to minimize the self-reaction of isobutyl isothiocyanate.

  • Optimize reaction time: A shorter reaction time may be sufficient to form the product without significant degradation.

  • Purify starting materials and solvents: Ensure all reagents and solvents are of high purity.

  • Carefully control stoichiometry: Use precise measurements for all reactants.

Question 3: Difficulty in purifying the final product.

Potential Causes:

  • Presence of closely related impurities: Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography.

  • Product oiling out during crystallization: The product may not crystallize properly from the chosen solvent system.

  • Low solubility of the product: The product may be poorly soluble in common recrystallization solvents.

Solutions:

  • Optimize chromatography conditions: Experiment with different solvent systems and stationary phases for column chromatography.

  • Screen crystallization solvents: Test a variety of solvents and solvent mixtures to find a suitable system for recrystallization. Consider techniques like anti-solvent crystallization.

  • Use a different purification method: If crystallization is challenging, consider alternative purification techniques such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the condensation of anthranilic acid with isobutyl isothiocyanate in the presence of a base, often in a solvent like ethanol.[1]

Q2: What are some key reaction parameters to control during scale-up?

A2: Key parameters to monitor and control during scale-up include reaction temperature, rate of addition of reagents, stirring efficiency, and efficient heat transfer.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: The identity and purity can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q4: Are there any "green" or more environmentally friendly synthesis methods available?

A4: Research has explored the use of greener solvents like deep eutectic solvents (DESs) for the synthesis of similar 2-mercaptoquinazolin-4(3H)-ones, which can be both the solvent and the catalyst.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Anthranilic Acid and Isobutyl Isothiocyanate

This protocol is adapted from general procedures for the synthesis of 2-mercapto-3-substituted quinazolin-4-ones.[1]

Materials:

  • Anthranilic acid

  • Isobutyl isothiocyanate

  • Triethylamine

  • Ethanol (absolute)

Procedure:

  • To a solution of anthranilic acid (1 equivalent) in absolute ethanol, add triethylamine (1.5 equivalents).

  • To this mixture, add isobutyl isothiocyanate (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

Data Presentation

Table 1: Example Reaction Conditions and Yields for 2-Mercapto-3-substituted-quinazolin-4-one Synthesis

Starting Material 1Starting Material 2Base/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Anthranilic AcidPhenyl isothiocyanateTriethylamineEthanolReflux3>90[3]
Anthranilic AcidAllyl isothiocyanateTriethylamineEthanolReflux353[1]
Anthranilic AcidPhenyl isothiocyanateCholine chloride:urea (DES)-80263[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Anthranilic Acid, Triethylamine, and Ethanol start->reactants add_iso Add Isobutyl Isothiocyanate reactants->add_iso reflux Reflux (3-6h) add_iso->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete filter Filter Precipitate cool->filter crystallize Recrystallize filter->crystallize dry Dry Product crystallize->dry end End dry->end troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Moisture Contamination start->cause4 sol1 Verify Purity (NMR, GC-MS) cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Monitor by TLC, Extend Time cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

References

Validation & Comparative

A Comparative Analysis of 2-Mercapto-3-Substituted-3H-Quinazolin-4-one Derivatives and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of a class of emerging EGFR inhibitors against established therapeutics, supported by experimental data and protocols.

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. While established inhibitors like Gefitinib, Erlotinib, and Osimertinib have revolutionized treatment for many cancers, the quest for novel compounds with improved efficacy, selectivity, and resistance profiles is ongoing. This guide provides a comparative overview of a promising class of compounds, 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives, against these well-established EGFR inhibitors.

It is important to note that while the specific compound 3-Isobutyl-2-mercapto-3H-quinazolin-4-one was the initial focus of this comparison, a comprehensive literature review did not yield specific experimental data for this particular derivative. Therefore, this guide will focus on representative compounds from the broader class of 2-mercapto-3-substituted-3H-quinazolin-4-ones for which anticancer and EGFR inhibitory activity have been reported, providing a valuable comparative context for this chemical scaffold.

The EGFR Signaling Pathway: A Key Target in Oncology

The EGFR signaling cascade is a complex network that governs crucial cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers.[3] EGFR inhibitors function by blocking the tyrosine kinase domain of the receptor, thereby preventing the downstream signaling events that drive tumor growth.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Ligand Ligand (EGF) Ligand->EGFR Binding & Dimerization

Figure 1: Simplified EGFR Signaling Pathway.

Comparative Performance of EGFR Inhibitors

The efficacy of EGFR inhibitors is typically evaluated through their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%. Lower IC50 values indicate greater potency. The following tables summarize the reported IC50 values for representative 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives and established EGFR inhibitors against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Representative 2-Mercapto-3-Substituted-3H-Quinazolin-4-one Derivatives

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)HT29 (Colon Cancer)HCT-116 (Colon Cancer)Reference
Derivative 5c ---5.53-[5]

Note: Data for a broader range of cell lines for a single derivative from this class was not available in the reviewed literature.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Established EGFR Inhibitors

InhibitorA549 (Lung Cancer)MCF-7 (Breast Cancer)Other Cell LinesReference
Gefitinib 27.41 (% inhibition at 10µM)-EGFRwt-TK: 0.010 ± 0.001[6]
Erlotinib 7.2620NCI-H15: 6.88[7]
Osimertinib --H1975 (L858R+T790M): 0.0046[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these EGFR inhibitors.

EGFR Kinase Inhibitory Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

Kinase_Assay_Workflow start Start prepare Prepare reaction mix: - Recombinant EGFR enzyme - Kinase buffer - ATP - Substrate peptide start->prepare add_inhibitor Add test compound (e.g., Quinazolinone derivative) or control (e.g., Gefitinib) at various concentrations prepare->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure Measure kinase activity (e.g., luminescence, fluorescence, or radioactivity) incubate->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Figure 2: Workflow for a typical EGFR Kinase Assay.

Protocol:

  • Reaction Setup: In a 96-well plate, a reaction mixture containing recombinant human EGFR enzyme, a specific peptide substrate, and a kinase buffer (typically containing ATP and MgCl2) is prepared.[9][10]

  • Compound Addition: The test compounds (2-mercapto-3-substituted-3H-quinazolin-4-one derivatives) and control inhibitors are added to the wells at a range of concentrations.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.[10]

    • Fluorescence-based assays: Using a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.

    • Radioactive assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value for each compound is calculated.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow cell attachment seed_cells->incubate1 add_compound Add test compounds and control inhibitors at various concentrations incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate end End calculate->end

Figure 3: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and control inhibitors.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. These values are used to calculate the percentage of cell viability and to determine the IC50 of each compound.

Conclusion

The exploration of 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives reveals a promising scaffold for the development of novel anticancer agents. While direct comparative data for this compound against established EGFR inhibitors is not currently available in the public domain, the broader class of compounds has demonstrated significant cytotoxic activity against various cancer cell lines.

The data presented in this guide, compiled from multiple studies, suggests that certain derivatives within this class exhibit potency that warrants further investigation. Their performance, when viewed alongside established drugs like Gefitinib and Erlotinib, underscores the potential of the quinazolinone core in designing next-generation EGFR inhibitors. Future research should focus on synthesizing and evaluating a wider range of derivatives, including this compound, in direct comparative studies against current standards of care. This will be crucial in elucidating their precise mechanism of action, selectivity for mutant EGFR, and overall therapeutic potential. The experimental protocols and workflows provided herein offer a standardized framework for such future investigations.

References

Comparative Cytotoxicity of 2,3-Disubstituted Quinazolin-4(3H)-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of various 2,3-disubstituted quinazolin-4(3H)-one analogs, a class of compounds with significant interest in anticancer drug development. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and professionals in drug development. Quinazolinones have demonstrated a broad spectrum of biological activities, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[1] Their mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways, as well as the inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases.[2][3]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a series of 2,3-disubstituted quinazolin-4(3H)-one esters and hydrazides against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines.[4] Lower IC50 values indicate higher cytotoxic potency.

Compound IDR GroupXIC50 (µM) vs. MCF-7IC50 (µM) vs. A2780
2h 4-fluorophenylOCH30.73 ± 0.050.49 ± 0.08
2i 4-chlorophenylOCH30.89 ± 0.090.65 ± 0.04
3f 4-methylphenylNHNH20.35 ± 0.040.28 ± 0.05
3g 4-methoxyphenylNHNH20.29 ± 0.030.14 ± 0.03
3h 4-fluorophenylNHNH20.25 ± 0.020.19 ± 0.02
3i 4-chlorophenylNHNH20.22 ± 0.030.16 ± 0.01
Lapatinib *--5.90 ± 0.7412.11 ± 1.03

Positive Control

Experimental Protocols

A detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity, is provided below. This protocol is a representative summary based on standard procedures.[5][6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete cell culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent reagent, to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

The following diagrams illustrate the experimental workflow of the MTT assay and a simplified signaling pathway for apoptosis induction, a common mechanism of cytotoxicity for quinazolinone derivatives.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase quinazolinone Quinazolinone Analog mitochondria Mitochondria quinazolinone->mitochondria death_receptors Death Receptors (e.g., Fas) quinazolinone->death_receptors cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified apoptosis signaling pathways induced by quinazolinones.

References

Validating Anticancer Activity: A Comparative Guide to 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anticancer activity of 2-mercapto-3-substituted-quinazolin-4-one derivatives. While specific experimental data on the anticancer activity of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one is not extensively available in the public domain, this document evaluates its potential by comparing it with structurally related quinazolinone compounds that have demonstrated notable cytotoxic and apoptotic effects against various cancer cell lines.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives recognized for their broad pharmacological activities, including potent anticancer effects.[1] These compounds often exert their activity by inhibiting key cellular processes such as cell proliferation and survival, frequently through the modulation of critical signaling pathways like PI3K/Akt/mTOR and MAPK.[1][2] Mechanisms of action commonly reported for this class of compounds include the induction of apoptosis (programmed cell death) and arrest of the cell cycle at various phases.[3][4]

Comparative Anticancer Activity of 2-Mercapto-Quinazolinone Derivatives

To contextualize the potential efficacy of this compound, this section presents experimental data from several analogues where the isobutyl group at the N-3 position is replaced by other substituents. The data, summarized in the tables below, showcases the half-maximal inhibitory concentration (IC50) required to inhibit the growth of various cancer cell lines.

Table 1: Cytotoxicity of 2-Mercapto-3-(substituted)-Quinazolin-4(3H)-one Analogues
Compound ID3-Position SubstituentCancer Cell LineIC50 (µM)Reference
5o 6-Chloro-3-phenylUO-31 (Renal)~0.21[5]
7 3-(3,4,5-trimethoxybenzyl)NCI-60 Panel (Mean)17.90[6]
19 3-(3,4,5-trimethoxybenzyl)NCI-60 Panel (Mean)6.33[6]
5c 6-Fluoro-3-(4-methyl-phenyl)HepG2 (Liver)>50[7]
5d 3-(4-chlorophenyl)HepG2 (Liver)7.10[8]
5d 3-(4-chlorophenyl)MCF-7 (Breast)2.48[8]
5d 3-(4-chlorophenyl)MDA-231 (Breast)1.94[8]
5d 3-(4-chlorophenyl)HeLa (Cervical)6.38[8]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Key Signaling Pathways in Quinazolinone-Induced Apoptosis

Quinazolinone derivatives frequently induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] A common mechanism involves the inhibition of survival signaling cascades such as the PI3K/Akt pathway, which leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering caspase activation and cell death.[11]

PI3K_Akt_Apoptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Bax->Mito Promotes Permeabilization CytC Cytochrome c Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Quinazolinone 2-Mercapto- Quinazolinone Derivative Quinazolinone->PI3K Inhibits Quinazolinone->Akt Inhibits Mito->CytC Release

Caption: PI3K/Akt signaling pathway and points of inhibition by quinazolinone derivatives leading to apoptosis.

Experimental Protocols

The following are detailed, standardized protocols for key in vitro experiments used to validate the anticancer activity of novel compounds.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treat Add test compound (e.g., Quinazolinone) at various concentrations incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan incubate3->solubilize read Measure absorbance at ~570nm using a microplate reader solubilize->read end Calculate IC50 values read->end

Caption: General workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Treat cells with test compound harvest Harvest cells by trypsinization and centrifugation start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at room temperature in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify cell populations (Viable, Apoptotic, Necrotic) analyze->end

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC fluorescence (early apoptosis) is typically detected in the FL1 channel and PI fluorescence (late apoptosis/necrosis) in the FL2 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNAse Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

By employing these standardized assays, researchers can systematically evaluate the anticancer potential of this compound and its analogues, contributing valuable data to the development of novel cancer therapeutics.

References

Kinase Selectivity Profile of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and a Comparative Analysis with Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor discovery, the quinazolinone scaffold has emerged as a privileged structure, forming the core of several approved drugs. This guide provides a comparative analysis of the kinase selectivity profile of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, a representative of the 2-mercapto-quinazolin-4-one class, against the well-characterized multi-kinase inhibitor Sorafenib and the EGFR-targeted therapy Erlotinib. Due to the limited publicly available kinase screening data for the specific molecule this compound, this guide utilizes data from structurally related 2-mercapto-3-substituted-quinazolin-4-one derivatives to establish a representative inhibitory profile.

Comparative Kinase Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC50) values for a representative 2-mercapto-quinazolin-4-one derivative, Sorafenib, and Erlotinib against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetRepresentative 2-Mercapto-quinazolin-4-one Derivative (IC50, nM)Sorafenib (IC50, nM)Erlotinib (IC50, nM)
EGFR ~20 - 58,260[1][2]>10,0002[3]
VEGFR2 ~50 - 4,600[4]90[5]>10,000
HER2 ~100 - 200>10,000-
CDK2 ~170 - 2,097[6][7]--
B-Raf -22[5]-
c-Raf (Raf-1) -6[5]-
PDGFRβ -57[5]-
c-Kit -68[5]-
Flt-3 -58-

Note: Data for the representative 2-mercapto-quinazolin-4-one derivative is compiled from studies on various N3-substituted and 2-S-alkylated analogs. The wide range reflects the influence of different substitutions on inhibitory activity.

Analysis of Selectivity

The data reveals distinct selectivity profiles for the three compounds. The representative 2-mercapto-quinazolin-4-one derivatives demonstrate a multi-targeted profile, with inhibitory activity against EGFR, VEGFR2, HER2, and CDK2.[1][2][4][6][7][8] The potency against these targets can be significantly modulated by the nature of the substituent at the N3 position and the group attached to the sulfur at the 2-position.[1][4]

Sorafenib is a potent multi-kinase inhibitor targeting the Raf/MEK/ERK pathway (B-Raf, c-Raf) and various receptor tyrosine kinases involved in angiogenesis and tumor progression, including VEGFR2, PDGFRβ, c-Kit, and Flt-3.[5] Its broad spectrum of activity contributes to its efficacy in various cancers but also to its side-effect profile.

Erlotinib , in contrast, is a highly selective inhibitor of EGFR.[3] Its potent and specific inhibition of EGFR makes it a targeted therapy for cancers driven by EGFR mutations. Kinome scan data confirms its high selectivity, with significantly weaker or no activity against a large panel of other kinases.

Signaling Pathways

The kinases targeted by these inhibitors are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of Erlotinib.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival VEGF VEGF (Ligand) VEGF->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->Raf Quinazolinone 2-Mercapto- quinazolin-4-one Quinazolinone->VEGFR2

Caption: VEGFR Signaling Pathway and points of inhibition by Sorafenib and 2-Mercapto-quinazolin-4-ones.

Experimental Protocols

The determination of kinase inhibitory activity, typically expressed as an IC50 value, is a critical step in the characterization of potential drug candidates. A widely used method for this is the in vitro kinase assay.

General In Vitro Kinase Assay Protocol (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines the general steps for determining the IC50 of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate kinase, substrate, ATP, and compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Stop_Reaction Stop reaction and deplete remaining ATP Incubation->Stop_Reaction ADP_to_ATP Convert ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence Measure luminescence ADP_to_ATP->Luminescence IC50_Calc Calculate IC50 value Luminescence->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology Details:

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted in a suitable solvent, typically DMSO, to create a range of concentrations.

  • Kinase Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer in the wells of a microplate. The serially diluted compound is then added to these wells. Control wells with no inhibitor (vehicle control) and no kinase (background control) are also included.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

  • Signal Detection (ADP-Glo™ specific):

    • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[9][10]

    • ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.[9][10]

    • Luminescence Generation: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.[9][10]

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While specific kinase profiling data for this compound is not extensively available, the analysis of structurally related 2-mercapto-quinazolin-4-one derivatives suggests a multi-targeted kinase inhibition profile, with activity against key cancer-related kinases such as EGFR and VEGFR2. This positions the compound class as having a broader spectrum of activity compared to the highly selective EGFR inhibitor Erlotinib, and a potentially different, though overlapping, profile to the multi-kinase inhibitor Sorafenib. Further comprehensive kinome screening of this compound is warranted to fully elucidate its selectivity and potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

comparing 3-Isobutyl-2-mercapto-3H-quinazolin-4-one with doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and Doxorubicin in the Context of Cancer Therapy

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. This guide provides a comparative overview of the well-established chemotherapeutic drug, doxorubicin, and the less-characterized compound, this compound. Due to a lack of specific experimental data for this compound in the public domain, this comparison will draw upon the known biological activities of the broader class of quinazolin-4-one derivatives to provide a contextual understanding of its potential.

Doxorubicin: The Established Anthracycline

Doxorubicin, an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of chemotherapy regimens since its FDA approval in 1974.[1][2] It is employed in the treatment of a wide array of cancers, including breast, lung, ovarian, and various leukemias and lymphomas.[1][2]

The primary mechanisms of doxorubicin's anticancer activity are multifaceted and include:

  • DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure.[2][][4] This interference with DNA replication and transcription is a key aspect of its cytotoxic effect.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for unwinding DNA during replication.[2][][4] This leads to the accumulation of DNA strand breaks and triggers apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that can damage cellular components, including DNA, proteins, and cell membranes, leading to oxidative stress and cell death.[1][5][6]

Despite its broad efficacy, the clinical use of doxorubicin is significantly limited by its dose-dependent cardiotoxicity, which can lead to congestive heart failure.[2] Other common side effects include hair loss, bone marrow suppression, and nausea.[2]

This compound and the Therapeutic Potential of Quinazolin-4-one Derivatives

The anticancer mechanisms of quinazolin-4-one derivatives are varied and target different cellular pathways, including:

  • Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase.[10][12]

  • Enzyme Inhibition: Certain quinazolin-4-ones act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as DNA-dependent protein kinase (DNA-PK), poly(ADP-ribose) polymerase-1 (PARP-1), and various tyrosine kinases like EGFR and HER2.[11][16][17]

  • Induction of Apoptosis: Many quinazolin-4-one derivatives have been demonstrated to induce programmed cell death in cancer cells.[9][17]

Some studies have even investigated novel quinazolin-4-one derivatives as agents that can potentiate the cytotoxicity of doxorubicin, suggesting a potential for synergistic therapeutic approaches.[16]

Data Presentation

Table 1: Comparative Summary of Doxorubicin and Quinazolin-4-one Derivatives
FeatureDoxorubicinQuinazolin-4-one Derivatives (General)
Drug Class Anthracycline AntibioticHeterocyclic Compounds
Primary Mechanism(s) of Action DNA intercalation, Topoisomerase II inhibition, ROS generation[1][2][][4][5][6]Tubulin polymerization inhibition, Enzyme inhibition (e.g., EGFR, PARP), Apoptosis induction[7][9][10][11][12][16][17]
Clinical Use Widely used for various solid tumors and hematological malignancies[1][2]Primarily in preclinical and clinical development; some derivatives are approved kinase inhibitors (e.g., gefitinib, erlotinib)[11]
Major Side Effects Cardiotoxicity, Myelosuppression, Nausea, Alopecia[2]Varies depending on the specific derivative; generally aimed at being more targeted with fewer side effects.
Table 2: In Vitro Cytotoxicity of Selected Quinazolin-4-one Derivatives and Doxorubicin Against Various Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Reference
DoxorubicinMCF-7 (Breast)Not specified, used as standard[13]
DoxorubicinHCT-116 (Colon)Not specified, used as standard[12]
Quinazolin-4-one Hybrid (Compound 18)Panc-1 (Pancreatic)1.20[14]
Quinazolin-4-one Hybrid (Compound 19)MCF-7 (Breast)1.30[14]
2,3-disubstituted-6-iodo-3H-quinazolin-4-one (Compound with broad spectrum activity)MCF-7, HeLa, HepG2, HCT-8Better than doxorubicin[13]
Quinazolin-4-one derivative (Compound 5c)HT29 (Colon)5.53[12]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The data for quinazolin-4-one derivatives are from different studies and represent various structural analogs, not this compound.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 to 1 x 104 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., doxorubicin or a quinazolin-4-one derivative) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

General Protocol for Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin protein, a GTP-containing buffer, and fluorescent reporter molecules that bind to microtubules.

  • Compound Addition: The test compound (e.g., a quinazolin-4-one derivative) or control (e.g., paclitaxel as a polymerization promoter or nocodazole as an inhibitor) is added to the reaction mixture.

  • Initiation of Polymerization: The polymerization reaction is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or promoting effect.

Visualizing Mechanisms of Action

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species Doxorubicin->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Leads to Topoisomerase_II->Apoptosis Leads to Cellular_Damage DNA Damage, Protein Damage, Membrane Damage ROS->Cellular_Damage Causes Cellular_Damage->Apoptosis Induces

Caption: Mechanism of action of Doxorubicin.

Quinazolinone_Mechanisms Quinazolinone Quinazolin-4-one Derivatives Tubulin Tubulin Quinazolinone->Tubulin Inhibit Polymerization Enzymes Tyrosine Kinases, PARP, etc. Quinazolinone->Enzymes Inhibition Apoptosis_Pathway Apoptotic Pathways Quinazolinone->Apoptosis_Pathway Activation Cell_Cycle_Arrest G2/M Phase Arrest Tubulin->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Enzymes->Inhibition_of_Proliferation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition_of_Proliferation->Apoptosis

Caption: Potential anticancer mechanisms of Quinazolin-4-one derivatives.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical utility is hampered by significant toxicity. The quinazolin-4-one scaffold represents a promising area of research for the development of novel anticancer drugs with potentially more targeted mechanisms of action and improved safety profiles. While a direct comparison with this compound is not possible due to the absence of specific data, the broader family of quinazolin-4-one derivatives has demonstrated significant potential in preclinical studies, often through mechanisms distinct from doxorubicin. Further investigation into specific derivatives like this compound is warranted to elucidate their therapeutic potential and to determine if they could offer a safer or more effective alternative or adjunct to conventional chemotherapies like doxorubicin.

References

in vivo efficacy of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 2,3-disubstituted-3H-quinazolin-4-one derivatives, focusing on their anti-inflammatory and anticancer activities. The data presented is compiled from preclinical studies to offer insights into the therapeutic potential of this class of compounds.

Anti-Inflammatory Activity of Quinazolin-4-one Derivatives

Several studies have demonstrated the anti-inflammatory potential of quinazolin-4-one derivatives in animal models. The carrageenan-induced rat paw edema model is a widely used acute inflammation assay to evaluate the efficacy of new anti-inflammatory agents.

Comparative Efficacy Data

The following table summarizes the in vivo anti-inflammatory activity of various quinazolin-4-one derivatives compared to the standard drug, indomethacin. The efficacy is measured as the percentage inhibition of paw edema in rats.

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
VIa 20378.5Indomethacin (20 mg/kg)72.3
VIb 20382.1Indomethacin (20 mg/kg)72.3
11b 100365.4Indomethacin (10 mg/kg)55.2
15c 100358.9Indomethacin (10 mg/kg)55.2
Compound 1 56.25247.94--
Compound 2 41.75224.60--
Compound 3 89.25256.45--

Table 1: In vivo anti-inflammatory activity of quinazolin-4-one derivatives in the carrageenan-induced rat paw edema model.[1][2][3]

Compounds VIa and VIb demonstrated potent anti-inflammatory effects, with efficacy comparable to the standard drug indomethacin[1]. Notably, some derivatives exhibited a good safety profile concerning gastric ulceration, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs)[1][4].

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol outlines the methodology used to assess the acute anti-inflammatory activity of the tested compounds.

  • Animal Model: Wistar albino rats of either sex (150-200 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are divided into control, standard, and test groups, typically with six animals per group.

  • Compound Administration: The test compounds and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.

Experimental Workflow: Anti-inflammatory Assay

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis acclimatization Acclimatization of Rats grouping Grouping of Rats acclimatization->grouping drug_admin Compound/Vehicle Administration grouping->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan measurement Paw Volume Measurement (0-4h) carrageenan->measurement calculation Calculation of % Inhibition measurement->calculation

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Anticancer Activity of Quinazolin-4-one Derivatives

Quinazolin-4-one derivatives have also been investigated for their anticancer properties. In vivo studies using tumor-bearing animal models are crucial for evaluating their therapeutic potential.

Comparative Efficacy Data

The following table presents the in vivo anticancer activity of 2-substituted quinazolin-4(3H)-ones against Dalton's Lymphoma Ascites (DLA) cells in Swiss albino mice. The efficacy is assessed by the increase in the mean survival time (MST) of the treated mice compared to the control group.

CompoundDose (mg/kg)Mean Survival Time (MST) in days% Increase in Lifespan
Control-21.4 ± 0.51-
IIIa 5028.2 ± 0.7331.77
10030.6 ± 0.8142.99
IIIb 5032.4 ± 0.6851.40
10035.8 ± 0.7567.28
IIIc 5030.8 ± 0.5543.92
10033.2 ± 0.6355.14
IIId 5034.6 ± 0.7161.68
10038.4 ± 0.8879.43

Table 2: In vivo antitumor activity of 2-styryl quinazolin-4(3H)-ones against DLA cells in mice.[5]

Compounds IIIb and IIId showed a significant increase in the lifespan of tumor-bearing mice, indicating potent antitumor activity[5].

Experimental Protocol: Dalton's Lymphoma Ascites (DLA) Model

This protocol details the procedure for evaluating the in vivo anticancer efficacy of compounds using the DLA cell line in mice.

  • Animal Model: Swiss albino mice (20-25 g) are used for the study.

  • Tumor Cell Line: Dalton's Lymphoma Ascites (DLA) cells are propagated in the intraperitoneal cavity of the mice.

  • Tumor Inoculation: 1 x 10⁶ DLA cells are injected into the peritoneal cavity of each mouse.

  • Grouping: The mice are divided into a control group and test groups.

  • Compound Administration: The test compounds are administered orally as a suspension in 0.3% w/v carboxymethyl cellulose (CMC) at specified doses (e.g., 50 mg/kg and 100 mg/kg). Treatment starts 24 hours after tumor inoculation and continues once daily for 10 days. The control group receives the vehicle only.

  • Observation: The mice are monitored daily, and the mortality is recorded.

  • Calculation of Efficacy: The anticancer efficacy is evaluated by calculating the percentage increase in lifespan (% ILS) using the formula: % ILS = [ (MST of treated group / MST of control group) - 1 ] * 100

Experimental Workflow: Anticancer Assay

G cluster_0 Tumor Model Preparation cluster_1 Treatment Protocol cluster_2 Efficacy Evaluation dla_propagation DLA Cell Propagation inoculation Tumor Cell Inoculation in Mice dla_propagation->inoculation grouping Grouping of Mice inoculation->grouping treatment Daily Compound Administration (10 days) grouping->treatment monitoring Monitoring and Recording Mortality treatment->monitoring calculation Calculation of % Increase in Lifespan monitoring->calculation

Caption: Workflow for the Dalton's Lymphoma Ascites (DLA) Anticancer Assay.

Signaling Pathways

The anticancer and anti-inflammatory activities of quinazolin-4-one derivatives are often attributed to their interaction with specific signaling pathways. For instance, their anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. Their anticancer effects are linked to various mechanisms, including the inhibition of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis[6][7].

Simplified COX Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Quinazolinone Quinazolin-4-one Derivative Quinazolinone->COX_Enzyme

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Quinazolin-4-one Derivatives.

References

Navigating the Selectivity Landscape of Quinazolin-4-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Quinazolin-4-one derivatives are a prominent scaffold in medicinal chemistry, recognized for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A significant portion of their therapeutic potential, especially in oncology, stems from their ability to inhibit various protein kinases.[3][4][5] Given the structural similarities within the kinome, assessing the selectivity of these inhibitors is a critical step in their development.

This guide provides a comparative overview of the cross-reactivity and selectivity of several quinazolin-4-one derivatives against a panel of common kinase targets, based on available experimental data. It also outlines the typical experimental protocols used for such assessments.

Comparative Selectivity of Quinazolin-4-one Derivatives

The following table summarizes the inhibitory activity (IC50 values) of representative quinazolin-4-one derivatives against a panel of tyrosine kinases. It is important to note that these are not direct analogues of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one, but their selectivity profiles offer a valuable reference point for this structural class.

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Compound 2i CDK20.173 ± 0.012Imatinib0.131 ± 0.015
HER20.128 ± 0.024Lapatinib0.078 ± 0.015
EGFR0.097 ± 0.019Erlotinib0.056 ± 0.012
VEGFR20.257 ± 0.023Sorafenib0.091 ± 0.012
Compound 3i CDK20.177 ± 0.032Imatinib0.131 ± 0.015
HER20.079 ± 0.015Lapatinib0.078 ± 0.015
EGFR0.181 ± 0.011Erlotinib0.056 ± 0.012
VEGFR2-Sorafenib0.091 ± 0.012
Compound 5d VEGFR2Potent (nM range)--
EGFRPotent (nM range)--
HER2Potent (nM range)--
CDK22.097 ± 0.126Roscovitine0.32 ± 0.019

Data sourced from multiple studies and presented for comparative purposes.[3][4][5]

Experimental Protocols

The determination of kinase inhibition and selectivity profiles typically involves in vitro enzymatic assays. A generalized protocol is outlined below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the enzymatic reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinases (e.g., CDK2, EGFR, HER2, VEGFR2)

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., quinazolin-4-one derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: A reaction mixture is prepared in each well of a 96-well plate containing the specific kinase, its substrate, ATP, and the test compound at various concentrations. A control reaction without the inhibitor is also included.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP, and luciferase, which uses the newly synthesized ATP to generate a luminescent signal.

  • Luminescence Measurement: The plate is incubated to allow the luminescent signal to stabilize, and the luminescence is then measured using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and is used to calculate the percentage of kinase inhibition for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Kinase Solution mix Mix Kinase, Substrate, ATP, and Test Compound in 96-well Plate prep1->mix prep2 Prepare Substrate Solution prep2->mix prep3 Prepare ATP Solution prep3->mix prep4 Prepare Test Compound Dilutions prep4->mix incubate1 Incubate at 30°C mix->incubate1 add_adpglo Add ADP-Glo™ Reagent incubate1->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection incubate2 Incubate at Room Temperature add_detection->incubate2 read Measure Luminescence incubate2->read calculate Calculate % Inhibition read->calculate plot Plot Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Context

Quinazolin-4-one derivatives often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a simplified signaling pathway involving some of the kinases against which these compounds are commonly tested.

signaling_pathway GF Growth Factor EGFR EGFR GF->EGFR Binds VEGFR2 VEGFR2 GF->VEGFR2 Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2 HER2 HER2->PI3K HER2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycle Cell Cycle Progression CellCycle->Proliferation CDK2 CDK2 CDK2->CellCycle

Caption: Simplified signaling pathways involving key kinase targets.

References

A Comparative Guide to BRAFV600E Inhibitors and the Potential of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between established BRAFV600E inhibitors, namely Vemurafenib and Dabrafenib, and explores the potential of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one as a therapeutic agent in this context. While direct comparative experimental data for this compound against BRAFV600E is not publicly available, this guide will delve into the known mechanisms and performance of approved inhibitors and discuss the therapeutic promise of the quinazolin-4-one scaffold based on existing research.

Introduction to BRAFV600E and Targeted Therapy

The BRAF gene, a key component of the MAPK/ERK signaling pathway, is frequently mutated in various cancers, with the V600E substitution being the most common alteration. This mutation leads to constitutive activation of the BRAF kinase, promoting uncontrolled cell proliferation and survival. Consequently, BRAFV600E has emerged as a critical target for cancer therapy, leading to the development of specific inhibitors that have revolutionized the treatment of melanoma and other BRAF-mutant cancers.

Established BRAFV600E Inhibitors: A Quantitative Overview

Vemurafenib and Dabrafenib are two prominent FDA-approved small molecule inhibitors that selectively target the BRAFV600E mutant protein. Their efficacy is well-documented, and they serve as a benchmark for novel inhibitor development.

InhibitorTarget(s)IC50 (BRAFV600E)IC50 (c-RAF)IC50 (wild-type BRAF)
Vemurafenib BRAFV600E, c-RAF, wild-type BRAF13-31 nM[1]6.7-48 nM[1]100-160 nM[1]
Dabrafenib BRAFV600E, BRAFV600K, c-RAF0.6 nM5.0 nMNot specified

The Quinazolin-4-one Scaffold: A Promising Avenue for Kinase Inhibition

The quinazolin-4-one core structure is a recognized "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities, including potent anticancer properties. Several quinazolin-4-one derivatives have been investigated as inhibitors of various protein kinases.

Notably, a novel series of hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one structures has been developed and shown to possess dual inhibitory actions against both EGFR and BRAFV600E.[2][3] This finding underscores the potential of the quinazolin-4-one scaffold to be tailored for BRAFV600E inhibition.

This compound: An Unexplored Candidate

Currently, there is a lack of published scientific literature detailing the specific inhibitory activity of this compound against the BRAFV600E kinase. While general studies on 2-mercapto-quinazolin-4-one derivatives have reported antimicrobial and other biological activities, their potential as BRAF inhibitors remains to be elucidated.[1][4] Therefore, a direct quantitative comparison with Vemurafenib and Dabrafenib is not feasible at this time. Further investigation through biochemical and cellular assays is required to determine its efficacy and mechanism of action.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate novel compounds like this compound, specific signaling pathways and experimental workflows are crucial.

MAPK_ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation BRAFV600E Inhibitors BRAFV600E Inhibitors BRAFV600E Inhibitors->BRAF Inhibition

Caption: The MAPK/ERK signaling pathway, constitutively activated by the BRAFV600E mutation, and the point of inhibition by targeted therapies.

Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow for BRAFV600E Inhibitor Evaluation Compound Test Compound (e.g., 3-Isobutyl-2-mercapto- 3H-quinazolin-4-one) Biochemical_Assay Biochemical Kinase Assay (BRAFV600E) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (BRAFV600E mutant cell lines) Compound->Cell_Based_Assay Data_Analysis Data Analysis and IC50 Determination Biochemical_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-MEK, p-ERK) Cell_Based_Assay->Western_Blot In_Vivo In Vivo Xenograft Models Cell_Based_Assay->In_Vivo Cell_Based_Assay->Data_Analysis Western_Blot->Data_Analysis In_Vivo->Data_Analysis Comparison Comparison with Established Inhibitors Data_Analysis->Comparison

Caption: A general experimental workflow for the evaluation of a novel BRAFV600E inhibitor candidate.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor potency. Below are outlines for key experiments.

BRAFV600E Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant BRAFV600E.

Materials:

  • Recombinant human BRAFV600E enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., inactive MEK1)

  • Test compound (this compound) and reference inhibitors (Vemurafenib, Dabrafenib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 384-well plate, add the kinase buffer, recombinant BRAFV600E enzyme, and the diluted compounds.

  • Initiate the kinase reaction by adding a mixture of ATP and the MEK1 substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based)

Objective: To assess the effect of a compound on the proliferation of cancer cells harboring the BRAFV600E mutation.

Materials:

  • BRAFV600E-mutant human melanoma cell line (e.g., A375)

  • Appropriate cell culture medium and supplements

  • Test compound and reference inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

Procedure:

  • Seed the A375 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and reference inhibitors.

  • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each concentration.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis

Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of downstream proteins in the MAPK pathway.

Materials:

  • BRAFV600E-mutant cells

  • Test compound and reference inhibitors

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat BRAFV600E-mutant cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on MEK and ERK phosphorylation.

Conclusion

Vemurafenib and Dabrafenib are highly potent and selective inhibitors of BRAFV600E, offering significant clinical benefits. The quinazolin-4-one scaffold has demonstrated potential for the development of novel kinase inhibitors, including those targeting BRAFV600E. While this compound remains an uncharacterized compound in the context of BRAF inhibition, the experimental protocols outlined in this guide provide a clear roadmap for its evaluation. Future studies are warranted to determine if this compound or its derivatives can emerge as viable alternatives or complementary therapies to the existing BRAFV600E inhibitors.

References

Evaluating the Drug-Likeness of Novel Quinazolinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. As researchers continue to explore novel derivatives, a systematic evaluation of their drug-like properties is crucial for identifying promising candidates for further development. This guide provides a comparative overview of key drug-likeness parameters, detailed experimental protocols for their assessment, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Drug-Likeness Profiles

The drug-likeness of a compound is a complex balance of various physicochemical and pharmacokinetic properties. Below are comparative tables summarizing key in silico and in vitro data for a series of hypothetical novel quinazolinone compounds (QZ-1 to QZ-5) against a known standard.

Table 1: In Silico Physicochemical Properties and Lipinski's Rule of Five

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
QZ-1 450.53.8250
QZ-2 520.64.2361
QZ-3 480.35.5141
QZ-4 390.42.5470
QZ-5 610.76.1583
Ketanserin 395.43.5150

Note: Lipinski's Rule of Five suggests that orally active drugs generally have no more than one violation of the following criteria: Molecular Weight ≤ 500, LogP ≤ 5, H-Bond Donors ≤ 5, H-Bond Acceptors ≤ 10.[1][2][3]

Table 2: In Vitro ADMET Properties

CompoundCytotoxicity (IC50 in µM, MCF-7 cells)Permeability (Papp in 10⁻⁶ cm/s, PAMPA)Metabolic Stability (% remaining after 60 min, HLM)
QZ-1 15.28.565
QZ-2 25.86.245
QZ-3 8.93.120
QZ-4 50.110.285
QZ-5 5.41.55
Gefitinib 10.57.055

MCF-7 is a human breast cancer cell line. HLM stands for Human Liver Microsomes. Higher Papp indicates better permeability. Higher percentage remaining indicates greater metabolic stability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of drug-likeness.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive intestinal absorption of compounds.[7][8][9][10][11]

Materials:

  • PAMPA plate sandwich (donor and acceptor plates)

  • Phosphate buffered saline (PBS), pH 7.4

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Test compounds dissolved in a suitable buffer/DMSO

  • UV/Vis microplate reader or LC-MS/MS

Procedure:

  • Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with 200 µL of PBS.

  • Add 200 µL of the test compound solution (typically 10-50 µM) to the donor plate wells.

  • Carefully place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

Metabolic Stability Assay using Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[3][12][13][14][15]

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compounds

  • Control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Acetonitrile (ACN) with an internal standard to stop the reaction

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the test compound (typically 1 µM) and human liver microsomes (0.5 mg/mL) in phosphate buffer. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Visualizations

Experimental and In Silico Workflow for Drug-Likeness Evaluation

G cluster_in_silico In Silico Evaluation cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Optimization Compound_Design Novel Quinazolinone Design Physicochemical_Properties Physicochemical Properties (MW, LogP, H-bonds) Compound_Design->Physicochemical_Properties ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Physicochemical_Properties->ADMET_Prediction Docking Molecular Docking ADMET_Prediction->Docking Synthesis Synthesis & Purification Docking->Synthesis Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Permeability Permeability Assay (PAMPA) Synthesis->Permeability Metabolic_Stability Metabolic Stability (HLM) Synthesis->Metabolic_Stability SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Permeability->SAR Metabolic_Stability->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Compound_Design

Caption: Workflow for drug-likeness evaluation of novel compounds.

Simplified EGFR Signaling Pathway

Many quinazolinone derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and inhibition by quinazolinones.[16][17][18][19]

PARP-1 in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is another important target for quinazolinone-based inhibitors, particularly in cancers with deficient DNA repair mechanisms.

PARP1_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits BER_Complex Base Excision Repair (BER) Protein Complex PARP1->BER_Complex Recruits DNA_DSB DNA Double-Strand Break (DSB) PARP1->DNA_DSB Leads to (if inhibited) Quinazolinone_PARPi Quinazolinone PARP Inhibitor Quinazolinone_PARPi->PARP1 Inhibits DNA_Repair DNA Repair BER_Complex->DNA_Repair Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death In HR-deficient cells

Caption: PARP-1's role in DNA repair and its inhibition.[20][21][22][23]

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and pain, and some quinazolinone derivatives have been investigated as COX-2 inhibitors.

COX2_Pathway cluster_membrane_phospholipids Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins via COX-2 COX2 COX-2 Enzyme Quinazolinone_COX2i Quinazolinone COX-2 Inhibitor Quinazolinone_COX2i->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: The COX-2 pathway in inflammation and its inhibition.[1][24][25][26]

References

Head-to-Head Comparison of 2-Mercapto-quinazolin-4-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 2-mercapto-quinazolin-4-one derivatives, a class of compounds with significant therapeutic potential. This guide summarizes their performance as anticancer and antimicrobial agents, supported by experimental data from recent studies.

The quinazolinone scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The 2-mercapto-quinazolin-4-one core, in particular, has been a focal point for the development of novel therapeutic agents. Modifications at the 2-mercapto and 3-positions have yielded compounds with potent and selective activities. This guide focuses on a head-to-head comparison of these derivatives, presenting quantitative data to facilitate informed decisions in drug discovery and development.

Anticancer Activity: Targeting Dihydrofolate Reductase (DHFR)

Several 2-substituted-mercapto-quinazolin-4(3H)-one derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and a validated target for anticancer therapy.[3][4] Inhibition of DHFR disrupts DNA synthesis, leading to cell death in rapidly proliferating cancer cells.

A comparative analysis of various derivatives reveals that the nature of the substitution at the 2-mercapto position significantly influences their inhibitory potency. Some derivatives have demonstrated activity several times more potent than the reference drug, Methotrexate.[3][4]

Quantitative Comparison of DHFR Inhibitors
CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)Fold Difference
Derivative 18DHFRNot SpecifiedMethotrexate (MTX)Not Specified4-8 times more active than MTX[3][4]
Derivative 20DHFRNot SpecifiedMethotrexate (MTX)Not Specified4-8 times more active than MTX[3][4]
Derivative 21DHFRNot SpecifiedMethotrexate (MTX)Not Specified4-8 times more active than MTX[3][4]
Compound 126DHFR0.30Methotrexate (MTX)0.08Less potent than MTX[5]

Note: Specific IC50 values for derivatives 18, 20, and 21 were not provided in the source material, but their enhanced potency relative to Methotrexate is highlighted.[3][4]

dot

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA, Amino Acids) THF->Nucleotide_Synthesis NADPH NADPH NADP NADP+ DHFR Dihydrofolate Reductase (DHFR) Mercapto_Quinazolinone 2-Mercapto-quinazolin-4-one Derivatives Mercapto_Quinazolinone->DHFR Inhibition

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by 2-mercapto-quinazolin-4-one derivatives.

Anticancer Activity: Targeting Carbonic Anhydrases (CAs)

Certain S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII.[6] These isoforms are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

The inhibitory activity and selectivity of these derivatives are highly dependent on the substituents. For instance, compounds with a 4-ethylbenzensulfonamide moiety have shown promising results.[6]

Quantitative Comparison of Carbonic Anhydrase Inhibitors
CompoundhCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity (hCA IX vs hCA I/II)Selectivity (hCA XII vs hCA I/II)
Compound 240.713.0--
Compound 48.010.8SI (IX/I): 95, SI (IX/II): 23SI (XII/I): 70, SI (XII/II): 17
Compound 5-9.1-10.8SI (IX/I): 24, SI (IX/II): 5.8SI (XII/I): 44, SI (XII/II): 10
Compounds 12-17, 19-20--SI (IX/I): 27-195, SI (IX/II): 3.2-19-
Compounds 12, 14-17, 19---SI (XII/I): 48-158, SI (XII/II): 5.4-31

Note: A lower Kᵢ value indicates stronger inhibition. Selectivity Index (SI) is the ratio of Kᵢ values, with a higher SI indicating greater selectivity for the target isoform over off-target isoforms.[6]

dot

Experimental_Workflow_CA_Inhibition cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Assay cluster_in_silico In Silico Analysis Synthesis Synthesis of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay (hCA I, II, IX, XII) Synthesis->CA_Inhibition_Assay Docking Molecular Docking Studies Synthesis->Docking Determine_KI Determination of Inhibition Constants (Kᵢ) CA_Inhibition_Assay->Determine_KI SAR Structure-Activity Relationship (SAR) Analysis Determine_KI->SAR Docking->SAR

Caption: Experimental workflow for the evaluation of 2-mercapto-quinazolin-4-one derivatives as carbonic anhydrase inhibitors.

Antimicrobial Activity

Derivatives of 2-mercapto-quinazolin-4-one have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[7][8][9] The antimicrobial efficacy is influenced by the nature of the substituents on the quinazolinone ring system.

Studies have reported the synthesis of various thioesters and other derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one and their evaluation against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[8][9] Some of these compounds exhibited good activity when compared to the standard drug Norfloxacin.[8]

Quantitative Comparison of Antimicrobial Activity (Zone of Inhibition)
CompoundStaphylococcus aureusPseudomonas aeruginosaBacillus subtilisStandard
Thioester DerivativesSome showed good activitySome showed good activitySome showed good activityNorfloxacin[8]

Note: The available literature often reports qualitative "good activity" rather than specific zone of inhibition measurements or MIC values in a comparative table format.[8][9]

Experimental Protocols

General Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one Derivatives

A common synthetic route involves the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenyl-quinazolin-4(3H)-one.[9] The sodium salt of this intermediate is then condensed with various substituted aroyl chlorides to yield the final thioester derivatives.[8][9] Greener synthesis approaches using deep eutectic solvents have also been reported.[10]

In Vitro DHFR Inhibition Assay

The inhibitory activity of the compounds against DHFR can be determined using a spectrophotometric method. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate by the enzyme. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory effects on different hCA isoforms are typically assessed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂. The inhibition constants (Kᵢ) are determined by non-linear least-squares fitting of the Michaelis-Menten equation.

In Vitro Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is commonly evaluated using the agar well diffusion method. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to wells in agar plates previously inoculated with the test microorganisms. The plates are incubated, and the diameter of the zone of inhibition is measured. The minimum inhibitory concentration (MIC) can be determined using a serial dilution method.[11]

Conclusion

2-Mercapto-quinazolin-4-one derivatives represent a versatile scaffold for the development of potent therapeutic agents. This guide provides a comparative overview of their anticancer and antimicrobial activities, supported by available quantitative data. The structure-activity relationships highlighted in various studies underscore the importance of substituent modifications in tuning the biological activity and selectivity of these compounds. Further research, including more direct head-to-head comparative studies with standardized assays, will be crucial for the clinical translation of these promising molecules.

References

Safety Operating Guide

Proper Disposal of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one is critical to ensure laboratory safety and environmental protection. As a quinazolinone derivative, this compound should be treated as hazardous chemical waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS). The following procedures provide a detailed framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.
Skin and Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[2][3] The following steps outline a general procedure for its collection and disposal.

Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management.[4][5]

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatibility is confirmed.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.[6] Avoid mixing with incompatible materials such as strong oxidizing agents.[7] Aqueous and organic solvent waste should be collected separately.[6]

  • Sharps: Any sharps contaminated with the compound (e.g., needles, broken glass) must be placed in a designated sharps container.

Step 2: Container Management All waste containers must be in good condition, compatible with the chemical, and properly sealed to prevent leaks or spills.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[4] Ensure secondary containment is used to capture any potential leaks.[8]

Step 3: Disposal of Empty Containers Empty containers that once held this compound must also be managed carefully.

  • If the compound is determined to be an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[6][8] The rinsate must be collected and disposed of as hazardous waste.[6]

  • For non-acutely hazardous waste, once the container is completely empty, deface the label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[8]

Step 4: Arrange for Professional Disposal Never dispose of this compound down the drain or in the regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with accurate information about the waste, including its composition and quantity.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Final Disposal A Consult SDS and Wear Appropriate PPE B Segregate Solid, Liquid, and Sharps Waste A->B C Use Designated, Compatible Containers B->C D Label Container with Chemical Name and Hazard C->D E Store in Secondary Containment in a Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Properly Dispose of Empty, Rinsed Containers F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for . Handling 3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Isobutyl-2-mercapto-3H-quinazolin-4-one. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesTwo pairs of chemotherapy-grade nitrile or neoprene gloves meeting ASTM D6978 standard.[5]
Body Protection Laboratory Coat/GownDisposable, polyethylene-coated polypropylene gown to prevent skin contact.[5][6]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a full-face shield are required.[2][5]
Respiratory Protection RespiratorFor operations with a risk of aerosol generation, a surgical N-95 respirator is recommended.[6]
Additional Protection Head, Hair, and Shoe CoversDisposable covers to prevent contamination.[5]
Operational Plan: Safe Handling and Storage

All manipulations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain odors.[7]

Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don the full required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Reaction Setup: If used in a reaction, ensure the setup is secure and properly vented within the fume hood. Consider using a cold trap to capture volatile mercaptans.[7]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage:

Store this compound in a tightly sealed, properly labeled container.[7] It is best stored in a dedicated, ventilated cabinet within the fume hood to segregate it from other chemicals.[7]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Protocol:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste BagSeal disposable materials like gloves, paper towels, and contaminated weighing boats in a plastic bag and place them in a designated solid hazardous waste container.[7]
Liquid Waste Labeled Hazardous Waste ContainerCollect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
Sharps Waste Sharps ContainerDispose of any contaminated needles or blades in a designated sharps container.

Decontamination Procedure:

Glassware and equipment that have come into contact with this compound should be decontaminated within a chemical fume hood.[7] A common method for neutralizing the odor of mercaptans is through oxidation.[7][8][9]

  • Initial Rinse: Rinse the glassware with a suitable organic solvent to remove the bulk of the compound. Collect this rinse as liquid hazardous waste.

  • Oxidation: Prepare a fresh solution of sodium hypochlorite (bleach) and carefully rinse the glassware.[7][8][9] This will oxidize the mercaptan to a less odorous sulfonic acid.

  • Final Cleaning: After oxidation, the glassware can be washed with standard laboratory detergent and water.

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water.[2][10] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[10][11] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.

Spill Response:

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[11] For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Gather Materials & Verify Fume Hood PPE Don Full PPE Prep->PPE Weigh Weigh & Transfer PPE->Weigh React Perform Experiment Weigh->React Decon Decontaminate Surfaces & Glassware React->Decon Waste Segregate & Dispose of Waste Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.